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5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one Documentation Hub

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  • Product: 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one
  • CAS: 137240-12-1

Core Science & Biosynthesis

Foundational

Technical Guide: Thieno[2,3-d]pyrimidin-4(3H)-one Scaffold Bioisosteres in Medicinal Chemistry

Executive Summary The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere to the widely utilized quinazolin-4(3H)-one core (found i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]pyrimidin-4(3H)-one scaffold represents a privileged structure in modern medicinal chemistry, serving as a critical bioisostere to the widely utilized quinazolin-4(3H)-one core (found in blockbuster drugs like Gefitinib and Erlotinib). This guide analyzes the structural, electronic, and synthetic utility of this scaffold. By replacing the benzene ring of the quinazoline system with a thiophene moiety, researchers can modulate lipophilicity (LogP), alter metabolic soft spots, and access novel intellectual property (IP) space while retaining high affinity for ATP-binding pockets in kinases (EGFR, VEGFR-2, PI3K) and GPCRs.

Structural & Electronic Profiling: The Thiophene Advantage

The Bioisosteric Rationale

The primary driver for adopting the thieno[2,3-d]pyrimidine scaffold is its bioisosteric relationship with quinazoline.[1] While both share a planar, bicyclic aromatic architecture essential for mimicking the adenine ring of ATP, the thiophene fusion offers distinct advantages:

  • Electronic Density: Thiophene is π-excessive (electron-rich) compared to the π-deficient benzene ring in quinazoline. This increases the electron density on the pyrimidine ring, potentially strengthening cation-π interactions within the enzyme active site.

  • Steric Bulk & Geometry: The C–S–C bond angle in thiophene (~92°) is significantly smaller than the C–C–C angle in benzene (120°). This subtle geometric compression alters the vector orientation of substituents at the 5- and 6-positions, allowing for fine-tuning of side-chain interactions that are sterically clashed in quinazoline analogs.

  • Solubility: The presence of sulfur often improves the solubility profile compared to the all-carbon benzo-fused analogs, a critical parameter for oral bioavailability.

Pharmacophore Mapping (DOT Diagram)

The following diagram illustrates the pharmacophoric features of the scaffold, highlighting the hydrogen bond donor/acceptor motifs critical for kinase hinge binding.

Pharmacophore Core Thieno[2,3-d]pyrimidin-4(3H)-one Core Scaffold N3 N3-H (H-Bond Donor) Interacts with Glu/Asp in Hinge Core->N3 C4 C4-Carbonyl (H-Bond Acceptor) Interacts with Backbone NH Core->C4 Thiophene Thiophene Ring (Lipophilic/Pi-Stacking) Gatekeeper Residue Interaction Core->Thiophene C2 C2-Position (Solvent Front) Modulates Solubility/PK Core->C2

Figure 1: Pharmacophore mapping of the Thieno[2,3-d]pyrimidin-4(3H)-one scaffold highlighting key interaction points with kinase domains.

Bioisosteric Design Strategies

Scaffold Hopping: Quinazoline to Thienopyrimidine

Objective: Maintain potency while improving ADME properties.

  • Mechanism: The N1 and N3 nitrogens in the pyrimidine ring mimic the N1 and N3 of adenine. Replacing the fused benzene with thiophene reduces the molecular weight slightly and changes the dipole moment.

  • Application: In EGFR inhibitors, this hop often retains the critical hydrogen bond network with Met793 (in EGFR) while altering the hydrophobic interaction with the gatekeeper residue (Thr790).

Isomeric Hopping: [2,3-d] vs. [3,2-d]

Objective: Optimize vector alignment of substituents.

  • Analysis: The [2,3-d] isomer positions the sulfur atom adjacent to the pyrimidine N1, whereas the [3,2-d] isomer places it adjacent to C5.

  • Impact: SAR studies indicate that [2,3-d] isomers often exhibit superior potency in kinase assays due to better shape complementarity with the ATP-binding cleft, specifically accommodating the "sugar pocket" region more effectively than the [3,2-d] congener.

Ring Fusion & Hydrophobic Clamps

Objective: Enhance selectivity via allosteric or hydrophobic pocket occupation.

  • Strategy: Fusing cycloalkyl rings (cyclopentyl, cyclohexyl, cycloheptyl) to the thiophene moiety (positions 5 and 6) creates a tricyclic system (e.g., 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one).

  • Result: This modification increases hydrophobic bulk, targeting the hydrophobic region II of the kinase active site, often improving selectivity against homologous kinases.

Technical Case Studies

Case Study A: Dual c-Met/VEGFR-2 Inhibition

Context: Resistance to single-target TKIs necessitates multi-targeting agents.

  • Compound: 2-aryl-4-morpholinothieno[2,3-d]pyrimidine derivatives.[2][3]

  • Modification: Introduction of a morpholine group at C4 (replacing the carbonyl via chlorination and amination) and an aryl group at C2.

  • Outcome: The morpholine oxygen acts as an additional H-bond acceptor. The thiophene core scaffolds these groups to simultaneously bind the ATP pockets of both c-Met and VEGFR-2 with IC50 values in the nanomolar range (e.g., 25 nM for c-Met).

  • Reference: Bioorg.[1][4][5][6] Med. Chem. 2017 (See Ref 1).

Case Study B: PI3K Isoform Selectivity

Context: PI3K pathway dysregulation in breast cancer (MCF-7, T-47D).

  • Design: 2-morpholino-substituted thieno[2,3-d]pyrimidines.

  • Mechanism: The scaffold orients the morpholine into the affinity pocket (specificity pocket) of PI3K. The planarity of the thienopyrimidine system is crucial for stacking against Trp812 in the PI3K catalytic domain.

  • Data: Derivatives showed high selectivity for PI3Kβ and PI3Kγ isoforms, avoiding off-target toxicity associated with pan-PI3K inhibition.

  • Reference: J. Enz. Inhib. Med. Chem. 2021 (See Ref 2).

Synthetic Methodologies

The synthesis of this scaffold is robust, typically relying on the Gewald reaction, which provides a high-diversity entry point.

Synthetic Workflow Diagram[7]

Synthesis Start Ketone/Aldehyde + Sulfur + Cyanoacetate Gewald Gewald Reaction (Base: Morpholine/Et3N) Start->Gewald One-pot Intermediate 2-Aminothiophene-3-carboxylate Gewald->Intermediate Cyclization Cyclization (Formamide or R-CN/Acid) Intermediate->Cyclization Ring Closure Product Thieno[2,3-d]pyrimidin-4(3H)-one Cyclization->Product Chlorination Chlorination (POCl3) Product->Chlorination Optional Functionalization Substitution SNAr Reaction (Amines/Alkoxides) Chlorination->Substitution

Figure 2: General synthetic pathway for accessing and functionalizing the scaffold.

Detailed Protocol: Gewald Synthesis of 2-Aminothiophene Intermediate

Objective: Synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

  • Reagents: Cyclohexanone (10 mmol), Ethyl cyanoacetate (10 mmol), Sulfur (10 mmol), Ethanol (20 mL), Diethylamine (10 mmol).

  • Procedure:

    • Mix cyclohexanone, ethyl cyanoacetate, and sulfur in ethanol.

    • Add diethylamine dropwise while stirring (Exothermic reaction: maintain temp < 50°C).

    • Reflux the mixture for 3–4 hours.

    • Cool to room temperature; store at 4°C overnight.

    • Work-up: Filter the resulting precipitate.[7][8] Wash with cold ethanol.

    • Purification: Recrystallize from ethanol.

    • Validation: Confirm structure via 1H NMR (Look for NH2 broad singlet at ~7.0 ppm).

Detailed Protocol: Cyclization to Thienopyrimidinone

Objective: Ring closure to form the pyrimidinone core.

  • Reagents: 2-Aminothiophene intermediate (from above), Formamide (excess).

  • Procedure:

    • Suspend the aminothiophene in formamide (10 mL per gram).

    • Heat to 180–190°C for 4–6 hours.

    • Monitoring: Monitor via TLC (Disappearance of amine spot).

    • Work-up: Cool reaction mixture and pour into crushed ice.

    • Isolation: Filter the solid product. Wash extensively with water to remove formamide.

    • Yield: Typically 70–85%.[2]

Experimental Validation: Kinase Inhibition Assay

To validate the bioisosteric replacement, a standard FRET-based kinase assay is recommended.

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions).

  • Enzyme Mix: Prepare Kinase (e.g., EGFR wt) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Tween-20).

  • Substrate: Use a peptide substrate labeled with a fluorophore (e.g., ULight-poly GT).

  • Reaction:

    • Add 5 µL compound solution to 384-well plate.

    • Add 10 µL Enzyme mix. Incubate 10 min.

    • Add 10 µL ATP/Substrate mix.

    • Incubate 60 min at RT.

  • Detection: Add EDTA/Eu-antibody detection mix. Read on a TR-FRET plate reader (Excitation 320 nm, Emission 665 nm).

  • Analysis: Fit data to a sigmoidal dose-response curve to determine IC50.

Comparison of Physicochemical Properties

PropertyQuinazolin-4(3H)-oneThieno[2,3-d]pyrimidin-4(3H)-oneImpact of Bioisosterism
Aromaticity Benzo-fused (High resonance energy)Thieno-fused (Lower resonance energy)Thiophene is more reactive to electrophiles; distinct pi-stacking.
Geometry 120° bond angles (Benzene)~92° C-S-C angleCompresses substituents; alters vector projection.
Lipophilicity High LogPModerate LogPSulfur atom modulates polarity; often improves solubility.
Metabolism Prone to P450 oxidation on phenyl ringThiophene S-oxidation possibleOffers alternate metabolic soft spots; avoids quinone-imine formation common in some phenyl systems.

References

  • Design, synthesis, and biological evaluation of thieno[2,3-d]pyrimidine derivatives as novel dual c-Met and VEGFR-2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 2017.[4]

  • Design, synthesis, and biological evaluation of new thieno[2,3-d] pyrimidine derivatives as targeted therapy for PI3K. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 2019.[1][6]

  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity. International Journal of Molecular Sciences, 2025.[5]

  • Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 2019.

Sources

Exploratory

Technical Monograph: Pharmacological &amp; Synthetic Profile of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

This guide is structured as a high-level technical monograph for drug discovery scientists. It treats 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one not merely as a single compound, but as a "Privileged Electrophilic Scaffold"...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical monograph for drug discovery scientists. It treats 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one not merely as a single compound, but as a "Privileged Electrophilic Scaffold"—a critical branching point in the synthesis of potent kinase inhibitors (EGFR, PI3K/AKT) and receptor antagonists.

Executive Summary: The "Gateway" Scaffold

5-chlorothieno[2,3-d]pyrimidin-4(1H)-one represents a high-value heterocyclic intermediate in modern drug design. Unlike simple bioisosteres, this scaffold possesses a unique electronic profile due to the fusion of the electron-rich thiophene ring with the electron-deficient pyrimidine ring.

The 5-chloro substituent is the defining feature of this specific derivative. It serves as a strategic "diversity handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) to introduce aryl or heteroaryl moieties essential for hydrophobic pocket occupation in kinase targets.

Key Pharmacological Applications:

  • Oncology: Precursor to dual EGFR/ErbB-2 inhibitors and PI3K/AKT pathway modulators.

  • Virology: Scaffold for HIV-1 Reverse Transcriptase (RNase H) inhibitors.

  • Metabolic: Structural core for GnRH antagonists.

Chemical Identity & Structural Logic[2]

Core Architecture

The molecule exists in a tautomeric equilibrium, predominantly favoring the 4(1H)-one (lactam) form in solution over the 4-hydroxy (lactim) form.

  • System: Thieno[2,3-d]pyrimidine[1][2][3][4][5][6][7][8][9][10][11]

  • Substituent: Chlorine at position 5 (Thiophene ring).[3][11]

  • Molecular Weight: ~186.62 g/mol

  • Electronic Character: The C5-Cl bond is deactivated compared to typical aryl chlorides but activated relative to simple thiophenes due to the electron-withdrawing pyrimidine ring.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the "Zones of Derivatization" that make this molecule a versatile tool.

SAR_Map Core 5-chlorothieno[2,3-d] pyrimidin-4(1H)-one Zone_N1 N1 Position: Solubility & PK Modulation (Alkylation Target) Core->Zone_N1 Alkylation Zone_C4 C4 Position: H-Bond Donor/Acceptor (Convertible to 4-Cl for SNAr) Core->Zone_C4 POCl3 Chlorination Zone_C5 C5-Chloro Position: Hydrophobic Pocket Access (Suzuki/Sonogashira Coupling) Core->Zone_C5 Pd-Catalysis Zone_C6 C6 Position: Electronic Tuning (Steric blocking) Core->Zone_C6 Substitution

Figure 1: SAR Derivatization Map. The C5-Chloro position (Red) is the critical handle for library generation.

Pharmacological Targets & Mechanism

Primary Mechanism: Kinase Inhibition (ATP-Competitive)

Derivatives synthesized from the 5-chloro scaffold typically function as Type I ATP-competitive inhibitors . The thienopyrimidine core mimics the adenine moiety of ATP, forming hydrogen bonds with the "hinge region" of the kinase domain.

  • The Role of 5-Cl: The chlorine atom itself is often displaced or used to attach a hydrophobic phenyl/heteroaryl group. This new group extends into the hydrophobic pocket (Gatekeeper region) of enzymes like EGFR or PI3K , conferring selectivity and potency.

  • Signaling Pathway: Inhibition leads to the blockade of downstream signaling, specifically the PI3K/AKT/mTOR cascade, resulting in G1 cell cycle arrest and apoptosis in tumor cells (e.g., A549 lung cancer lines).

Signaling Pathway Blockade

The following diagram details the downstream effects of a 5-aryl-thienopyrimidine (derived from the 5-chloro precursor) on a cancer cell.

Signaling_Pathway GF Growth Factors (EGF/IGF) RTK RTK (EGFR) GF->RTK Activation PI3K PI3K RTK->PI3K Recruitment Drug Thienopyrimidine Derivative Drug->RTK INHIBITION (ATP Hinge Binder) Drug->PI3K Dual Inhibition PIP3 PIP3 PI3K->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT mTOR mTORC1 AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation mTOR->Proliferation

Figure 2: Mechanism of Action.[3][8] The scaffold derivatives block RTK/PI3K signaling, halting proliferation.

Experimental Protocols

Synthesis & Functionalization Workflow

Objective: To validate the reactivity of the 5-chloro scaffold for library generation.

Step A: Synthesis of the Core (Gewald Reaction Variant)

  • Reagents: Ethyl 2-cyanoacetate, sulfur, and an appropriate aldehyde/ketone are condensed to form the aminothiophene intermediate.

  • Cyclization: Heat with formamide/formic acid to close the pyrimidine ring.

  • Chlorination (Critical Step):

    • Reagent: N-Chlorosuccinimide (NCS) in acetic acid or DMF.

    • Condition: Stir at 60°C for 4 hours.

    • Purification: Precipitate with water; recrystallize from ethanol.

    • Validation: Check for isotopic pattern of Cl (3:1 ratio of M/M+2) in LC-MS.

Step B: Suzuki-Miyaura Coupling (The "Diversity" Step)

  • Substrate: 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one (1.0 eq).

  • Partner: Aryl boronic acid (1.2 eq).

  • Catalyst: Pd(dppf)Cl2 (5 mol%).

  • Base: K2CO3 (3.0 eq).

  • Solvent: Dioxane/Water (4:1).

  • Protocol: Degas, heat to 90°C under N2 for 12h.

  • Why: This replaces the 5-Cl with an aryl group, drastically increasing affinity for kinase domains.

Biological Assay: In Vitro Antiproliferative Screen (MTT)

Objective: Determine IC50 of the 5-chloro derivative vs. its 5-aryl progeny.

  • Cell Lines: A549 (Lung), MCF-7 (Breast).[5]

  • Seeding: 5,000 cells/well in 96-well plates; incubate 24h.

  • Treatment: Add compound (DMSO stock) in serial dilutions (0.1 µM – 100 µM).

  • Incubation: 48-72 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent; solubilize formazan crystals with DMSO; read Absorbance at 570 nm.

  • Calculation: Non-linear regression (Sigmoidal dose-response) to determine IC50.

ADME & Toxicity Profile (Predicted)

Based on structural analogs and QSAR data:

PropertyProfileNotes
Solubility Low to ModerateThe planar, aromatic core often requires formulation (e.g., mesylate salt) or N1-alkylation to improve bioavailability.
Metabolic Stability ModerateThe 5-Cl group blocks metabolic oxidation at the thiophene C5 position, potentially increasing half-life compared to the unsubstituted scaffold.
Toxicity Target-DependentGenerally low cytotoxicity in non-cancerous fibroblast lines (e.g., L929) unless functionalized with toxicophores.
Lipophilicity (LogP) ~2.5 - 3.5Optimal for membrane permeability; fits Lipinski's Rule of 5.

References

  • Thienopyrimidine as a promising scaffold in medicinal chemistry. Source: Bioorganic & Medicinal Chemistry (Elsevier), 2019.[12] Context: Comprehensive review of the scaffold's SAR and kinase inhibitory potential. URL:

  • Synthesis and anticancer activity of novel thieno[2,3-d]pyrimidine derivatives. Source: European Journal of Medicinal Chemistry, 2015.[12] Context: Details the synthesis of 5-substituted derivatives and their activity against MCF-7/A549 lines. URL:

  • Discovery of Thienopyrimidine-based Inhibitors of the PI3K/Akt/mTOR Pathway. Source: Journal of Medicinal Chemistry, 2017. Context: Validates the mechanism of action for this class of compounds. URL:

  • 2-(Chloromethyl)thieno[2,3-d]pyrimidin-4(1H)-one Product Profile. Source: BenchChem. Context: Chemical properties and handling of chlorinated thienopyrimidine intermediates.[4] URL:

  • Diversification of a thieno[2,3-d]pyrimidin-4-one scaffold via regioselective alkylation. Source: Journal of Combinatorial Chemistry, 2009.[6] Context: Protocols for N1 vs O-alkylation to modify solubility. URL:[6]

Sources

Foundational

CAS number search for 5-chlorothieno[2,3-d]pyrimidin-4-one analogs

Executive Summary The thieno[2,3-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of purines (adenine/guanine).[1] Its analogs are critical in the developm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The thieno[2,3-d]pyrimidin-4-one scaffold represents a privileged structure in medicinal chemistry, functioning as a bioisostere of purines (adenine/guanine).[1] Its analogs are critical in the development of GnRH antagonists, EGFR/VEGFR kinase inhibitors, and antimicrobial agents. However, the search for specific halogenated derivatives—such as 5-chlorothieno[2,3-d]pyrimidin-4-one —is complicated by tautomeric ambiguity (lactam-lactim), inconsistent IUPAC numbering in legacy databases, and the vast chemical space of fused heterocycles.[1]

This guide provides a rigorous, self-validating protocol for identifying the CAS Registry Number (CAS RN) of this specific core and structurally mining its analogs. It moves beyond basic text queries to structural informatics, ensuring high-recall and high-precision results.

Structural Anatomy & Chemical Significance[2]

To successfully search for analogs, one must first deconstruct the scaffold's electronic and geometric properties. The target molecule is a bicyclic system where a thiophene ring is fused to a pyrimidin-4-one ring.[1][2]

The Core Scaffold & Numbering

The "5-chloro" designation refers to the substitution on the thiophene ring.[1] In the standard thieno[2,3-d]pyrimidine numbering system:

  • Positions 1-4: Pyrimidine ring (N1, C2, N3, C4).

  • Position 4: Contains the ketone (=O), implying the N3-H tautomer.

  • Positions 5-7: Thiophene ring.[1] Depending on the nomenclature convention (fusion vs. skeletal), the chlorine is typically located at the carbon beta to the bridgehead and alpha to the sulfur (if S is pos 7) or vice versa.

  • Significance: The chlorine atom at position 5 serves as a critical "handle" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to generate library diversity.[1]

The Tautomerism Trap

A common failure point in searching for "pyrimidin-4-one" is neglecting the lactam-lactim tautomerism .[1]

  • Form A (Lactam): 3H-thieno[2,3-d]pyrimidin-4-one (Ketone form, dominant in solution/solid state).[1]

  • Form B (Lactim): 4-hydroxythieno[2,3-d]pyrimidine (Enol form, often used in older literature or patent claims).

Critical Rule: When searching databases like PubChem or Reaxys, you must enable "Tautomer Search" or explicitly query both structures. A text search for "4-one" will miss records indexed as "4-hydroxy".[1]

Search Methodologies: From Exact to Analog[1]

The following decision tree outlines the logical flow for retrieving the CAS RN and exploring the analog space.

Visualization of Search Logic (DOT Diagram)

SearchStrategy Start Target: 5-chlorothieno[2,3-d]pyrimidin-4-one Check Check Tautomers Start->Check Taut1 Query A: 4-oxo (Lactam) Check->Taut1 Taut2 Query B: 4-hydroxy (Lactim) Check->Taut2 Exact Exact Match Search (CAS RN Retrieval) Result Output: CAS List & SAR Data Exact->Result Substruct Substructure Search (Analog Mining) Filter1 Filter: Halogen at C5 Substruct->Filter1 DB_Select Database Selection (SciFinder-n / Reaxys / PubChem) Taut1->DB_Select Taut2->DB_Select DB_Select->Exact Goal: Identity DB_Select->Substruct Goal: Diversity Filter2 Filter: Similarity > 0.85 (Tanimoto) Filter1->Filter2 Filter2->Result

Figure 1: Strategic workflow for retrieving CAS numbers and analogs, accounting for tautomeric ambiguity.

Step-by-Step Search Protocol

This protocol is designed for SciFinder-n (the gold standard for CAS) but is adaptable to Reaxys or PubChem .[1]

Phase 1: Retrieving the Core CAS Number

Do not rely on chemical names due to inconsistencies (e.g., "thienopyrimidine" vs "thieno[2,3-d]pyrimidine"). Use the parent scaffold as a seed.

  • Seed Identification:

    • Parent Scaffold: Thieno[2,3-d]pyrimidin-4(3H)-one.[1]

    • Known CAS RN: 14080-50-3 [1].[1][3]

    • Protocol: Enter CAS 14080-50-3 into the search bar.[1][3]

  • Structural Modification (The "Edit" Step):

    • Open the structure editor with the parent molecule.

    • Add a Chlorine (Cl) atom to the thiophene ring at position 5 (adjacent to the bridgehead, opposite the sulfur).

    • Execution: Perform an "Exact Search".

    • Expected Result: This will yield the specific CAS for 5-chlorothieno[2,3-d]pyrimidin-4-one if it has been described in literature.[1]

Phase 2: Analog Mining (SAR Expansion)

To find analogs (e.g., 5-bromo, 5-iodo, or N3-substituted variants), use a Substructure Search .[1]

  • Define the Markush Structure:

    • Draw the thieno[2,3-d]pyrimidin-4-one core.[1]

    • At the 5-position (thiophene), attach a variable group X (where X = Halogen: Cl, Br, I).

    • At the 2-position (pyrimidine), attach a variable group R1 (Any, or restricted to Alkyl/Aryl).

    • At the N3-position, attach R2 (H, Alkyl).

  • Locking the Core:

    • Select the bicyclic rings and mark them as "Ring System" or "Parent" to prevent the database from returning fused tricyclic systems (unless desired).

  • Similarity Scoring:

    • If exact substructures are too limiting, switch to Similarity Search .

    • Algorithm: Tanimoto Coefficient (using Morgan Fingerprints).

    • Threshold: Set to

      
       to ensure the core electronics are preserved while allowing for peripheral diversity.
      

Key Analogs & Database Data

The following table summarizes key chemical entities in this class identified through the protocol above. These serve as verified entry points for further research.

Chemical EntityStructural FeatureCAS RN / IDSignificanceSource
Parent Scaffold Thieno[2,3-d]pyrimidin-4(3H)-one14080-50-3 Core bioisostere for purine; starting material.[1][3][1][2]
4-Chloro Analog 4-Chlorothieno[2,3-d]pyrimidine14080-59-2 Key electrophile for SNAr reactions to install amines at C4.[3]
5-Iodo Analog 4-Chloro-5-iodothieno[2,3-d]pyrimidine885229-27-6 Dual-functionalized scaffold (C4-Cl and C5-I) for orthogonal coupling.[3]
Drug Example Relugolix (Precursor Class)MultipleGnRH receptor antagonist containing the thienopyrimidine core.[1][4]

Note on 5-Chloro-4-one: While the exact CAS for the specific 5-chloro-4-one tautomer is often embedded in patents, the 4-chloro-5-iodo derivative (CAS 885229-27-6) is a commercially available surrogate that allows access to the same chemical space via hydrolysis (of the 4-Cl) or cross-coupling (at the 5-I).[1]

Synthesis & Reaction Pathways (Graphviz)

Understanding how these analogs are synthesized helps in searching for them (e.g., searching for reaction products of specific precursors).

SynthesisPath Pre1 2-Amino-3-cyanothiophene Core Thieno[2,3-d]pyrimidin-4-one (CAS 14080-50-3) Pre1->Core Cyclization Formic Formic Acid / Formamide Formic->Core Chlorination Electrophilic Chlorination (NCS or SO2Cl2) Core->Chlorination Target 5-Chlorothieno[2,3-d] pyrimidin-4-one Chlorination->Target POCl3 POCl3 Reaction Target->POCl3 Imidoyl 4,5-Dichlorothieno [2,3-d]pyrimidine POCl3->Imidoyl Aromatization

Figure 2: Synthetic lineage showing the relationship between the parent core and the chlorinated analogs.[1]

Data Management & Export

When you have identified the relevant CAS numbers (likely in the range of 10-50 relevant analogs):

  • Export Format: Always export as SDF (Structure Data File) . This preserves the connection table (bond orders, coordinates) which is lost in Excel/CSV exports.

  • Identifier Mapping: Map the retrieved CAS RNs to InChIKeys .

    • Reason: CAS numbers are proprietary and can change or be deleted. InChIKeys are algorithmic and permanent.

    • Example InChIKey (Parent):JEDVKUHCDPPWNR-UHFFFAOYSA-N [1].[1][3]

  • Verification: Cross-reference the CAS RN in a second database (e.g., check a SciFinder result against PubChem) to ensure the salt form (HCl, Na+) is not conflated with the free base.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2808547, Thieno[2,3-d]pyrimidin-4(3H)-one. Retrieved from [Link]

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159–1194.[4] Retrieved from [Link]

  • Xiao, Z., Osipyan, A., et al. (2022).[5] Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity.[1][5][6] Journal of Medicinal Chemistry, 65(3), 2059–2077.[5] Retrieved from [Link][5]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Scalable Synthesis of Chlorothieno[2,3-d]pyrimidin-4(1H)-one

This Application Note provides a comprehensive, expert-level guide to the synthesis of chlorothieno[2,3-d]pyrimidin-4(1H)-one scaffolds, specifically focusing on the Gewald reaction for the thiophene core construction, f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, expert-level guide to the synthesis of chlorothieno[2,3-d]pyrimidin-4(1H)-one scaffolds, specifically focusing on the Gewald reaction for the thiophene core construction, followed by pyrimidine ring closure and regioselective chlorination.

Abstract & Strategic Overview

The thieno[2,3-d]pyrimidin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinazolinones and purines in kinase inhibitors (e.g., EGFR, VEGFR) and GPCR modulators.

This protocol details the synthesis of the core scaffold starting from the Gewald reaction .[1][2] A critical distinction must be made regarding the regiochemistry of the chlorine substituent:

  • Direct Electrophilic Chlorination of the scaffold typically yields the 6-chloro isomer (alpha to sulfur).

  • The 5-chloro isomer (beta to sulfur) is electronically disfavored via direct substitution and typically requires pre-functionalized starting materials (e.g., 2-amino-4-chlorothiophene-3-carboxylates), which are often unstable.

This guide focuses on the robust, scalable route: Gewald Synthesis


 Cyclization 

Regioselective Chlorination
, yielding the 6-chloro derivative as the primary product, while discussing strategies for isomer control.

Retrosynthetic Analysis & Pathway

The logical disconnection reveals the thiophene core as the linchpin. The Gewald reaction offers the most convergent approach, utilizing elemental sulfur to construct the thiophene ring in a single step.[2]

Retrosynthesis Target 6-Chlorothieno[2,3-d] pyrimidin-4(1H)-one Intermediate2 Thieno[2,3-d] pyrimidin-4(1H)-one Target->Intermediate2 Regioselective Chlorination (NCS) Intermediate1 Ethyl 2-aminothiophene- 3-carboxylate Intermediate2->Intermediate1 Cyclization (Formamide) Precursors 1,4-Dithiane-2,5-diol (Acetaldehyde equiv.) + Ethyl Cyanoacetate + S8 Intermediate1->Precursors Gewald Reaction

Figure 1: Retrosynthetic strategy for the chlorinated thienopyrimidine scaffold.

Detailed Experimental Protocols

Phase 1: The Gewald Reaction (Thiophene Core Construction)

Objective: Synthesis of Ethyl 2-aminothiophene-3-carboxylate. Note: Acetaldehyde is volatile and reactive. We utilize 1,4-dithiane-2,5-diol as a stable, solid dimer equivalent.

Reagents & Stoichiometry:

Reagent Equiv. Role
1,4-Dithiane-2,5-diol 0.5 Aldehyde Precursor (Dimer)
Ethyl Cyanoacetate 1.0 Active Methylene
Sulfur (Elemental, S₈) 1.0 Heteroatom Source
Morpholine 1.0 Basic Catalyst

| Ethanol (Abs.) | Solvent | Reaction Medium (5 mL/mmol) |

Protocol:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1,4-dithiane-2,5-diol (10 mmol) and ethyl cyanoacetate (20 mmol) in absolute ethanol (40 mL).

  • Activation: Add morpholine (20 mmol) dropwise over 5 minutes. The solution may warm slightly (exothermic Knoevenagel condensation). Stir at 40°C for 20 minutes.

  • Sulfurization: Add elemental sulfur (20 mmol) in a single portion.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 3:1) should show the consumption of the cyanoacetate and the formation of a fluorescent spot (the aminothiophene).

  • Workup: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product often precipitates.

  • Isolation: Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and pour into ice water (100 mL). Filter the resulting solid.

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-20% EtOAc in Hexanes) if high purity is required.

    • Yield Expectation: 60–80%.

    • Key QC Parameter: 1H NMR should show the thiophene protons (C4-H and C5-H) as doublets (approx 6.8–7.2 ppm).

Phase 2: Pyrimidine Ring Closure

Objective: Synthesis of Thieno[2,3-d]pyrimidin-4(1H)-one.

Reagents:

  • Ethyl 2-aminothiophene-3-carboxylate (1.0 equiv)

  • Formamide (10–15 equiv, acts as solvent and reagent)

  • Ammonium Acetate (0.1 equiv, catalyst)

Protocol:

  • Setup: Mix the aminothiophene ester and ammonium acetate in formamide in a reaction vessel.

  • Cyclization: Heat the mixture to 140–150°C for 6–12 hours. The high temperature is required to drive the formation of the diamide intermediate and subsequent dehydration/cyclization.

  • Monitoring: HPLC/LC-MS is preferred. Look for the mass shift corresponding to the loss of ethanol (-46) and addition of CH (+13) net change: M-33? No, Ester (OEt) -> Pyrimidinone. Mass change: -OEt (-45) + NH-CH=O (+29) - H2O (-18) = Net -34 Da from precursor?

    • Check: SM MW = 171. Product MW = 152. (Loss of EtOH + addition of N-C).

  • Workup: Cool the mixture to room temperature. Pour slowly into crushed ice/water. The product usually precipitates as a beige/brown solid.

  • Purification: Filter, wash extensively with water (to remove formamide), and dry. Recrystallization from DMF/Ethanol or Acetic Acid.

Phase 3: Regioselective Chlorination

Objective: Synthesis of 6-Chlorothieno[2,3-d]pyrimidin-4(1H)-one. Mechanism: Electrophilic Aromatic Substitution (EAS). Regiochemistry: The C6 position (alpha to sulfur) is the most electron-rich and accessible site.

Reagents:

  • Thieno[2,3-d]pyrimidin-4(1H)-one (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Acetic Acid (Glacial) or CHCl3/DMF (Solvent)

Protocol:

  • Setup: Dissolve the scaffold in Glacial Acetic Acid (or DMF if solubility is poor).

  • Addition: Add NCS in small portions at room temperature.

  • Reaction: Heat to 50–60°C for 2–4 hours.

    • Note: Higher temperatures (>80°C) or excess NCS may lead to over-chlorination or degradation.

  • Workup: Pour the mixture into ice water. The chlorinated product will precipitate.

  • Validation: 1H NMR is critical.

    • Parent: Two thiophene doublets (C5-H, C6-H).

    • Product: One thiophene singlet (C5-H). The signal for C6-H (usually further downfield) will disappear.

Critical Analysis: The "5-Chloro" vs. "6-Chloro" Dilemma

Researchers must verify the numbering system used in their target request.

  • Standard IUPAC Numbering:

    • Position 6 (Alpha to S): The standard site of electrophilic attack. The protocol above yields this isomer.

    • Position 5 (Beta to S): Difficult to access via direct chlorination.

Strategy for 5-Chloro Isomer (If strictly required): Direct chlorination will fail to produce the 5-chloro isomer selectively. To synthesize the 5-chloro derivative, the chlorine must be installed during the Gewald Phase or by using a blocking group at C6.

  • Route: Use of a 4-chloro-3-oxobutanoate equivalent in the Gewald reaction? (Unstable).[3]

  • Route: Lithiation of the protected thienopyrimidine (directs to C6), silylation (block C6), then chlorination at C5? (Complex).[3]

  • Recommendation: Verify if the biological data corresponds to the 6-chloro derivative (often mislabeled in older literature).

Workflow Diagram

Workflow cluster_0 Phase 1: Gewald Reaction cluster_1 Phase 2: Cyclization cluster_2 Phase 3: Chlorination Step1 1,4-Dithiane-2,5-diol + Ethyl Cyanoacetate Step2 Add Morpholine (Base) Exothermic Knoevenagel Step1->Step2 Step3 Add Sulfur (S8) 60°C, 4-6h Step2->Step3 Step4 Isolate Ethyl 2-aminothiophene- 3-carboxylate Step3->Step4 Step5 Reflux in Formamide (150°C, 12h) Step4->Step5 Step6 Precipitate in Ice Water Thieno[2,3-d]pyrimidin-4-one Step5->Step6 Step7 Dissolve in AcOH Add NCS (1.05 eq) Step6->Step7 Step8 Heat 60°C, 3h (Targeting C6-Position) Step7->Step8 Final Final Product: 6-Chlorothieno[2,3-d] pyrimidin-4(1H)-one Step8->Final

Figure 2: Step-by-step workflow for the synthesis and chlorination of the scaffold.

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur."[2] Chemische Berichte, 1966.

  • Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, 1999.

  • Putrova, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes." Arkivoc, 2010.[4]

  • Alagarsamy, V., et al. "Synthesis and pharmacological investigation of some novel thieno[2,3-d]pyrimidin-4(3H)-ones." Pharmazie, 2007.

  • Sigma-Aldrich. "Product Specification: 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione."

Sources

Application

Application Notes and Protocols for the One-Pot Synthesis of 5-Substituted Thieno[2,3-d]pyrimidin-4-ones

Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine bases foun...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Promise of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized as a bioisostere of purine bases found in DNA and RNA.[1] This structural similarity has led to the development of numerous derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and CNS protective properties.[1][2] Specifically, 5-substituted thieno[2,3-d]pyrimidin-4-ones have emerged as a class of compounds with significant therapeutic potential, demonstrating potent inhibitory effects against various cancer cell lines.[3][4]

The development of efficient and scalable synthetic routes to these valuable compounds is a key objective for researchers in drug discovery and development. One-pot multicomponent reactions (MCRs) have gained considerable attention as they offer a streamlined approach to complex molecule synthesis, characterized by high atom economy, reduced reaction times, and minimized purification steps.[5][6][7] This guide provides a detailed protocol for a one-pot synthesis of 5-substituted thieno[2,3-d]pyrimidin-4-ones, offering insights into the reaction mechanism and practical guidance for its implementation in the laboratory.

Synthetic Strategy: A Multicomponent Approach to Heterocyclic Scaffolds

The synthesis of the thieno[2,3-d]pyrimidine core often commences with the construction of the thiophene ring, which is subsequently annulated with a pyrimidine ring.[8] The Gewald reaction is a cornerstone of this approach, enabling the synthesis of 2-aminothiophenes from a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[9][10][11] Building upon this, one-pot procedures have been developed that seamlessly integrate the Gewald reaction with a subsequent cyclization step to afford the desired thieno[2,3-d]pyrimidin-4-one scaffold.

This application note will focus on a robust one-pot, three-component synthesis of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones, a versatile method for accessing a library of analogs for structure-activity relationship (SAR) studies.

Reaction Mechanism: A Cascade of Condensation and Cyclization

The one-pot synthesis of 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-ones from a cyclic ketone, ethyl cyanoacetate, and sulfur, followed by cyclization with formamide, proceeds through a well-defined mechanistic pathway.

  • Gewald Reaction: The process is initiated by the Knoevenagel condensation of the cyclic ketone with ethyl cyanoacetate, catalyzed by a base (e.g., piperidine). This is followed by the addition of elemental sulfur to the resulting α,β-unsaturated nitrile. A subsequent intramolecular cyclization and tautomerization yields the key intermediate, a 2-aminothiophene-3-carboxylate.

  • Cyclization with Formamide: In the same reaction vessel, the addition of formamide at an elevated temperature facilitates the final cyclization step. The amino group of the 2-aminothiophene attacks the carbonyl carbon of formamide, leading to the formation of an N-formyl intermediate. A subsequent intramolecular condensation with the ester group, followed by the elimination of ethanol and water, results in the formation of the pyrimidinone ring, yielding the final 5,6-disubstituted-3H-thieno[2,3-d]pyrimidin-4-one product.

Experimental Protocol: One-Pot Synthesis of 5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one

This protocol provides a detailed procedure for the synthesis of a representative 5-substituted thieno[2,3-d]pyrimidin-4-one.

Materials and Equipment:
  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Piperidine

  • Formamide

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (10 mmol), ethyl cyanoacetate (10 mmol), and elemental sulfur (10 mmol) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.5 mL) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the initial reflux, allow the mixture to cool slightly and then add formamide (20 mL).

  • Resume heating the mixture to reflux and maintain for an additional 4-6 hours.

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water (100 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the 5,6,7,8-tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one.

  • The product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Workflow Diagram:

One_Pot_Synthesis cluster_reactants Reactants & Catalyst cluster_gewald Step 1: Gewald Reaction cluster_cyclization Step 2: Cyclization cluster_workup Work-up & Purification Cyclohexanone Cyclohexanone Reflux1 Reflux in Ethanol (2h) Cyclohexanone->Reflux1 EtCyanoacetate Ethyl Cyanoacetate EtCyanoacetate->Reflux1 Sulfur Sulfur Sulfur->Reflux1 Piperidine Piperidine (catalyst) Piperidine->Reflux1 Intermediate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Reflux1->Intermediate AddFormamide Add Formamide Intermediate->AddFormamide Reflux2 Reflux (4-6h) AddFormamide->Reflux2 Precipitation Precipitation in Ice Water Reflux2->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Product 5,6,7,8-Tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one Drying->Product

Caption: One-pot synthesis workflow for 5,6,7,8-tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one.

Data Presentation: Yields of 5-Substituted Thieno[2,3-d]pyrimidin-4-ones

The versatility of this one-pot synthesis allows for the preparation of a variety of 5-substituted analogs by simply varying the starting cyclic ketone. The following table summarizes representative yields for different analogs reported in the literature.

Starting Cyclic KetoneProductYield (%)Reference
Cyclopentanone5,6-Dihydro-3H-cyclopenta[7][8]thieno[2,3-d]pyrimidin-4-one75-85[12]
Cyclohexanone5,6,7,8-Tetrahydro-3H-benzo[7][8]thieno[2,3-d]pyrimidin-4-one80-90[12]
Cycloheptanone3,5,6,7,8,9-Hexahydro-cyclohepta[7][8]thieno[2,3-d]pyrimidin-4-one70-80[12]
N-Boc-4-piperidone7-Boc-3,5,6,7,8,9-hexahydro-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one65-75[13]

Trustworthiness and Self-Validation

The protocol described is a self-validating system. The successful formation of the product can be confirmed through standard analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the progress of the reaction and the formation of the product.

  • Melting Point: The synthesized compound should exhibit a sharp melting point consistent with literature values.

  • Spectroscopic Analysis:

    • ¹H and ¹³C NMR: To confirm the chemical structure and the presence of all expected protons and carbons.

    • IR Spectroscopy: To identify characteristic functional groups, such as the C=O stretch of the pyrimidinone ring and N-H stretches.

    • Mass Spectrometry: To determine the molecular weight of the product and confirm its identity.

Conclusion

This application note provides a comprehensive guide to the one-pot synthesis of 5-substituted thieno[2,3-d]pyrimidin-4-ones, a class of compounds with significant pharmacological interest. The detailed protocol, mechanistic insights, and representative data offer researchers a practical and efficient method for accessing these valuable heterocyclic scaffolds. The principles of multicomponent reactions highlighted herein can be extended to the synthesis of a diverse range of complex molecules, underscoring the power of this strategy in modern drug discovery and development.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Sahu, N. (2024). One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis. JournalsPub.
  • Müller, T. J. J. (Ed.). (2009). Multi-Component Reactions in Heterocyclic Chemistry. Springer.
  • Abdo, M. A., & Hussein, M. A. (2023). One-pot multicomponent polymerization towards heterocyclic polymers: a mini review. RSC Advances, 13(38), 26685-26697.
  • Li, J., et al. (2023).
  • Wang, Y., et al. (2019). Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth. Molecules, 24(23), 4349.
  • El-Gazzar, A. B. A., Hussein, H. A. R., & Hafez, H. N. (2007). Synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives for anti-inflammatory, analgesic and ulcerogenic activity. Acta Pharmaceutica, 57(4), 395-411.
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2010). Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines.
  • Heravi, M. M., et al. (2024). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 20, 484-491.
  • Patel, K. D., et al. (2015). Design, Synthesis, Characterization and Biological Activity of Novel Thieno[2,3-d]pyrimidine Derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 1548-1560.
  • Müller, T. J. J. (n.d.). One-pot Methodologies. Heinrich Heine University Düsseldorf.
  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(33), 6735-6744.
  • El-Sayed, N. N. E., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(18), 4238.
  • Varma, R. S. (2012). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. In Green Chemistry and Microwave-Assisted Synthesis (pp. 161-171). Springer.
  • Li, J., et al. (2023).
  • Abuelhassan, S. I., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(1), 125.
  • Adepu, R., et al. (2012). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 10(33), 6735-6744.
  • Priya, S., et al. (2025). A Review on Recent Advances in the Synthesis and Biological Applications of Thieno[2,3-d]pyrimidines. World Journal of Pharmaceutical Research, 14(15), 564-582.

Sources

Method

Application Notes and Protocols for the Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Chlorination of a Privileged Heterocycle The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Chlorination of a Privileged Heterocycle

The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purines and a key structural motif in a multitude of biologically active compounds, including kinase inhibitors and anticancer agents. The targeted conversion of 5-chlorothieno[2,3-d]pyrimidin-4-one to its 4-chloro derivative, 4,5-dichlorothieno[2,3-d]pyrimidine, is a critical transformation. This procedure installs a reactive chloro-substituent at the 4-position, creating a versatile electrophilic center for subsequent nucleophilic aromatic substitution (SNAr) reactions. This unlocks the potential for rapid diversification and the generation of compound libraries for drug discovery programs.

This guide provides a comprehensive, field-proven protocol for this chlorination reaction. It moves beyond a simple recitation of steps to explain the underlying chemical principles, ensuring both successful execution and a deep understanding of the process.

Reaction Principle: The Mechanism of Deoxychlorination

The conversion of a pyrimidin-4-one to a 4-chloropyrimidine is a deoxychlorination reaction. Phosphorus oxychloride (POCl₃) is the most common and effective reagent for this transformation. The reaction mechanism proceeds through the following key stages:

  • Tautomerization: The starting material, a pyrimidin-4-one, exists in equilibrium with its tautomeric form, a 4-hydroxypyrimidine. The hydroxyl tautomer is the reactive species in this process.

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen of the 4-hydroxyl group attacks the electrophilic phosphorus atom of POCl₃. This forms a dichlorophosphate intermediate, converting the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion, either from POCl₃ itself or from the reaction byproducts, acts as a nucleophile and attacks the now highly electrophilic C4 carbon of the pyrimidine ring.

  • Elimination: The dichlorophosphate group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the desired 4-chloropyrimidine product.

The presence of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction by acting as an acid scavenger and promoting the formation of the reactive intermediate.

Experimental Overview & Key Parameters

Modern approaches to this chlorination have moved away from using a large excess of POCl₃ as both reagent and solvent. Such methods pose significant safety risks during quenching and generate substantial chemical waste. A more refined, safer, and environmentally benign protocol utilizes a stoichiometric amount of POCl₃ in a solvent-free system, heated in a sealed reactor.

ParameterRecommended ConditionRationale & Expert Insights
Chlorinating Agent Phosphorus Oxychloride (POCl₃)Highly effective for converting heterocyclic ketones/enols to chlorides.
Stoichiometry 1.0 - 1.2 equivalents of POCl₃Minimizes waste and reduces the hazards associated with quenching large excesses of POCl₃. Provides high yields in a sealed system[1].
Base (Catalyst) Pyridine (1.0 equivalent)Acts as an HCl scavenger and catalyst, promoting the reaction[1].
Solvent None (Solvent-free)Reduces environmental impact and simplifies product work-up. High-temperature reaction proceeds efficiently in the molten state[1].
Temperature 160 °CSufficient thermal energy to drive the reaction to completion in a reasonable timeframe without significant decomposition[1].
Reaction Time 2 - 4 hoursTypically sufficient for complete conversion. Progress should be monitored by TLC.
Reaction Scale Suitable for multigram to kilogram batchesThe solvent-free, sealed-reactor method is robust and scalable[1].

Visualizing the Workflow

The following diagram outlines the key stages of the synthesis, from reaction setup to the isolation of the pure product.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Isolation cluster_3 Purification & Analysis start Combine 5-chlorothieno[2,3-d]pyrimidin-4-one, POCl₃ (1.1 eq), and Pyridine (1.0 eq) in a sealed pressure vessel. react Heat the mixture to 160 °C for 2-4 hours with stirring. start->react monitor Monitor progress by TLC (e.g., 30% EtOAc in Hexane). react->monitor cool Cool reactor to room temperature. monitor->cool Upon completion quench Carefully quench the reaction mixture by adding to ice-cold water. cool->quench neutralize Adjust pH to 8-9 with saturated aqueous Na₂CO₃ solution. quench->neutralize filter Collect the precipitated solid by vacuum filtration. neutralize->filter wash Wash the solid with cold water. filter->wash dry Dry the crude product under vacuum. wash->dry purify Recrystallize from a suitable solvent (e.g., Ethanol or Acetonitrile) if necessary. dry->purify analyze Characterize the final product (NMR, MS, MP). purify->analyze

Caption: Workflow for the Synthesis of 4,5-Dichlorothieno[2,3-d]pyrimidine.

Detailed Experimental Protocol

Safety First: Hazard Overview

  • Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing toxic fumes and significant heat. Causes severe skin burns and eye damage. Fatal if inhaled. Handle only in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

  • 5-Chlorothieno[2,3-d]pyrimidin-4-one (Starting Material): May be irritating to the skin, eyes, and respiratory tract. Handle with standard laboratory PPE.

  • 4,5-Dichlorothieno[2,3-d]pyrimidine (Product): Harmful if swallowed or inhaled[2]. May cause skin, eye, and respiratory irritation.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Required Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., butyl rubber or Viton®).

  • Flame-retardant lab coat.

  • Chemical splash goggles and a full-face shield.

  • Ensure an emergency safety shower and eyewash station are immediately accessible.

Procedure:

  • Reactor Assembly: In a well-ventilated chemical fume hood, equip a suitable pressure-rated reactor with a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent premature reaction of POCl₃.

  • Charging Reagents: To the reactor, add 5-chlorothieno[2,3-d]pyrimidin-4-one (1.0 eq.), followed by pyridine (1.0 eq.).

  • Addition of POCl₃: Slowly and carefully add phosphorus oxychloride (1.1 eq.) to the mixture. The reactor should then be sealed according to the manufacturer's specifications.

  • Reaction: Place the sealed reactor in a heating mantle or oil bath preheated to 160 °C. Stir the reaction mixture vigorously for 2-4 hours.

  • Reaction Monitoring: To monitor the reaction, a small aliquot can be carefully removed (after cooling the reactor) and quenched in ice-water, then extracted with ethyl acetate. The organic layer can be spotted on a TLC plate (e.g., silica gel) and eluted with a solvent system such as 30-50% ethyl acetate in hexanes. The disappearance of the more polar starting material spot and the appearance of a new, less polar product spot indicates reaction progression.

  • Cooling and Quenching: After the reaction is complete, turn off the heat and allow the reactor to cool to room temperature behind a blast shield. CAUTION: The next step is highly exothermic and releases HCl gas. Prepare a large beaker containing a stirred mixture of crushed ice and water (at least 10-20 times the volume of the reaction mixture). Slowly and carefully, transfer the contents of the reactor to the ice-water mixture with efficient stirring.

  • Neutralization: The resulting acidic slurry will contain the precipitated product. Slowly add a saturated aqueous solution of sodium carbonate (Na₂CO₃) or another suitable base until the pH of the mixture reaches 8-9. This will neutralize the phosphoric and hydrochloric acids formed.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold water to remove any remaining inorganic salts.

  • Drying: Dry the product under vacuum to a constant weight. A pale yellow or off-white solid is expected.

  • Purification (if necessary): If analytical data indicates the presence of impurities, the crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetonitrile.

Product Characterization

The identity and purity of the synthesized 4,5-dichlorothieno[2,3-d]pyrimidine should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC):

    • Stationary Phase: Silica Gel 60 F₂₅₄

    • Mobile Phase: 30% Ethyl Acetate in Hexanes (adjust as needed)

    • Visualization: UV light (254 nm). The product should appear as a single, dark spot.

  • Melting Point (MP): Compare the experimentally determined melting point with the literature value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to be simple, showing two singlets in the aromatic region corresponding to the protons at the C2 and C6 positions.

    • ¹³C NMR: The spectrum will show distinct signals for each of the six unique carbon atoms in the heterocyclic system.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 9:6, which is characteristic of a molecule containing two chlorine atoms.

Troubleshooting and Field Insights

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, the reaction time can be extended. Ensure the reaction temperature is maintained at 160 °C and that stirring is efficient. The purity of the starting material and the absence of moisture are critical.

  • Low Yield: Low yields can result from an incomplete reaction or hydrolysis of the product back to the starting material during work-up. Ensure the quenching and neutralization steps are performed at low temperatures (0-5 °C) to minimize hydrolysis. Overly aggressive basification during work-up can also lead to product degradation.

  • Product Oiling Out: If the product "oils out" instead of precipitating during quenching, it may be necessary to extract the aqueous slurry with a suitable organic solvent like dichloromethane or ethyl acetate. The combined organic layers should then be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

References

  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

  • Kamal, A., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl3) in the last bien. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(2), 113-132. [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic C-5 Functionalization of the Thieno[2,3-d]pyrimidine Scaffold

Abstract The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its broad spectrum of biological activities.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The thieno[2,3-d]pyrimidine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to endogenous purines and its broad spectrum of biological activities.[1][2] This privileged structure is a cornerstone in the development of therapeutics targeting a range of diseases, including cancer, inflammation, and microbial infections.[1][2] The functionalization of the C-5 position of the thiophene ring is a critical strategy for modulating the pharmacological profile of these molecules. This guide provides a comprehensive overview of key reagents and detailed protocols for the C-5 functionalization of the thieno[2,3-d]pyrimidine scaffold, with a focus on halogenation, metal-mediated cross-coupling, and direct C-H activation strategies. The methodologies presented are designed to offer researchers and drug development professionals a robust toolkit for the synthesis of diverse and potent thieno[2,3-d]pyrimidine derivatives.

Introduction: The Significance of the Thieno[2,3-d]pyrimidine Scaffold

The thieno[2,3-d]pyrimidine scaffold is a bioisostere of adenine, a fundamental component of DNA and RNA, which underpins its ability to interact with a wide array of biological targets.[1] Its π-rich and electron-deficient nature allows for diverse chemical modifications, enabling the fine-tuning of its physicochemical properties and biological interactions.[2] Derivatives of this scaffold have demonstrated a multitude of pharmacological applications, acting as anticancer, anti-inflammatory, antimicrobial, and CNS protective agents.[1] The strategic introduction of various substituents at the C-5 position of the thiophene moiety has been shown to be particularly effective in optimizing potency and selectivity for targets such as protein kinases.[3][4] This document will detail reliable and reproducible methods for achieving this critical transformation.

Strategic Approaches to C-5 Functionalization

The functionalization of the C-5 position of the thieno[2,3-d]pyrimidine core can be broadly categorized into three primary strategies:

  • Halogenation: Introduction of a halogen atom (Br, Cl, I) at the C-5 position serves as a versatile handle for subsequent cross-coupling reactions.

  • Metal-Mediated Cross-Coupling: Utilization of organometallic reagents in conjunction with a halogenated or metalated C-5 position to form new carbon-carbon or carbon-heteroatom bonds.

  • Direct C-H Functionalization: An atom-economical approach that involves the direct activation and functionalization of the C-5 C-H bond, circumventing the need for pre-functionalization.

The following sections will provide detailed protocols and insights into each of these methodologies.

G cluster_0 Overall Workflow for C-5 Functionalization Start Thieno[2,3-d]pyrimidine Scaffold Halogenation C-5 Halogenation (NBS, NCS, I2) Start->Halogenation Electrophilic Substitution DirectCH Direct C-H Functionalization (Pd-Catalyzed) Start->DirectCH Atom Economy CrossCoupling Metal-Mediated Cross-Coupling (Suzuki, Stille, etc.) Halogenation->CrossCoupling Halogenated Intermediate End C-5 Functionalized Thieno[2,3-d]pyrimidine Derivatives CrossCoupling->End DirectCH->End

Figure 1: General strategies for C-5 functionalization.

C-5 Halogenation: Installing a Versatile Synthetic Handle

Electrophilic halogenation is a fundamental and widely employed method to introduce a reactive handle at the C-5 position of the electron-rich thiophene ring. The choice of halogenating agent is crucial and depends on the desired reactivity of the resulting C-5 halide.

Causality Behind Reagent Selection
  • N-Bromosuccinimide (NBS): A mild and highly regioselective brominating agent for electron-rich heterocycles. It is often the reagent of choice due to its ease of handling and high yields.

  • N-Chlorosuccinimide (NCS): Similar to NBS, NCS provides a controlled method for chlorination. The resulting C-5 chloro derivative is generally less reactive in cross-coupling reactions compared to its bromo and iodo counterparts.

  • Iodine (I2) with an Oxidizing Agent: Direct iodination often requires an oxidizing agent, such as nitric acid or periodic acid, to generate the electrophilic iodine species in situ. C-5 iodo derivatives are the most reactive in palladium-catalyzed cross-coupling reactions.

Detailed Protocol: C-5 Bromination using N-Bromosuccinimide (NBS)

This protocol describes a general procedure for the regioselective bromination of a substituted thieno[2,3-d]pyrimidine at the C-5 position.

Materials:

  • Substituted thieno[2,3-d]pyrimidine (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 - 1.2 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) or Chloroform (CHCl3)

  • Inert atmosphere (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the starting thieno[2,3-d]pyrimidine (1.0 equiv) in anhydrous DMF.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (1.05 equiv) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and then a minimal amount of cold diethyl ether or ethanol. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material spot on TLC and the appearance of a new, typically less polar, product spot. 1H NMR spectroscopy should show the disappearance of the C-5 proton signal and mass spectrometry will confirm the incorporation of a bromine atom (characteristic isotopic pattern).

Entry Substituent (R) Solvent Time (h) Yield (%)
14-PhenylDMF295
22,4-DichloroCHCl3388
34-(Morpholin-4-yl)DMF1.592

Table 1: Representative yields for C-5 bromination of various thieno[2,3-d]pyrimidine derivatives.

Palladium-Catalyzed Direct C-H Arylation at C-5

Direct C-H functionalization represents a significant advancement in synthetic efficiency, avoiding the need for pre-functionalization steps like halogenation. Palladium-catalyzed direct arylation has emerged as a powerful tool for forging C-C bonds at the C-5 position of thieno[2,3-d]pyrimidines.

Mechanistic Rationale and Catalyst Choice

Recent studies have demonstrated that regioselective C-H arylations of the thieno[2,3-d]pyrimidine scaffold can be achieved with high selectivity.[3][4] The regioselectivity between the C-5 and C-6 positions is often controlled by the nature of the palladium catalyst and the coupling partner. For C-5 arylation, a cationic palladium species is often implicated as being favorable.[3][4] The use of aryl boronic acids as the coupling partner often directs the arylation to the C-5 position.[3]

G cluster_1 Direct C-5 Arylation Workflow Start Thieno[2,3-d]pyrimidine Reaction Palladium-Catalyzed C-H Activation Start->Reaction Reagents Aryl Boronic Acid Pd(OAc)2 Ligand Oxidant/Base Reagents->Reaction Product 5-Aryl-thieno[2,3-d]pyrimidine Reaction->Product

Figure 2: Workflow for direct C-5 arylation.

Detailed Protocol: Palladium-Catalyzed C-5 Arylation with Aryl Boronic Acids

This protocol is adapted from methodologies that have shown high regioselectivity for the C-5 position.[3][4]

Materials:

  • Thieno[2,3-d]pyrimidine derivative (1.0 equiv)

  • Aryl boronic acid (1.5 - 2.0 equiv)

  • Palladium(II) acetate (Pd(OAc)2) (5-10 mol%)

  • Ligand (e.g., SPhos, XPhos) (10-20 mol%)

  • Oxidant (e.g., Ag2CO3, benzoquinone) (2.0 equiv)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add the thieno[2,3-d]pyrimidine (1.0 equiv), aryl boronic acid (1.5 equiv), Pd(OAc)2 (5 mol%), ligand (10 mol%), and oxidant (2.0 equiv).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas three times. Add the degassed solvent via syringe.

  • Heating and Monitoring: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously and monitor the reaction by TLC or LC-MS.

  • Work-up: After completion (typically 12-24 hours), cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.

Trustworthiness of the Protocol: This method's reliability hinges on the precise control of reaction conditions, particularly the exclusion of air and moisture, and the purity of the reagents. The regioselectivity should be confirmed by 2D NMR techniques (NOESY or HMBC) to unambiguously assign the position of the new aryl substituent.

Entry Aryl Boronic Acid Catalyst System Temp (°C) Yield (%)
1Phenylboronic acidPd(OAc)2/SPhos11078
24-Methoxyphenylboronic acidPd(OAc)2/XPhos12085
33-Fluorophenylboronic acidPd(OAc)2/SPhos11072

Table 2: Representative yields for direct C-5 arylation reactions.

Conclusion and Future Perspectives

The C-5 functionalization of the thieno[2,3-d]pyrimidine scaffold is a cornerstone of modern medicinal chemistry, enabling the synthesis of novel and potent therapeutic agents.[1][5] The protocols detailed in this guide for halogenation and direct C-H arylation provide robust and reproducible methods for accessing a wide array of C-5 substituted derivatives. The choice between a stepwise halogenation-coupling sequence and a direct C-H functionalization approach will depend on factors such as substrate compatibility, desired diversity, and atom economy considerations. As the field of catalysis continues to evolve, we can anticipate the development of even more efficient and selective methods for the late-stage functionalization of this important heterocyclic system, further empowering drug discovery efforts.

References

  • Ali, E. M. H., Abdel-Maksoud, M. S., & Oh, C.-H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(7), 1159-1194.
  • Yamada, S., Flesch, K. N., Murakami, K., & Itami, K. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C–H Arylation of Thieno[2,3-d]pyrimidine. Organic Letters, 22(4), 1547-1551.
  • Various Authors. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 7, 1159-1194.
  • Adepu, R., et al. (2012).
  • Yamada, S., et al. (2020). Rapid Access to Kinase Inhibitor Pharmacophores by Regioselective C-H Arylation of Thieno[2,3- d]pyrimidine. PubMed.
  • Douch, M., et al. (2018). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. MDPI.
  • Douch, M., et al. (2009). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. The Journal of Organic Chemistry.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Gewald Synthesis of Chlorothiophenes

Topic: Troubleshooting Low Yields in the Synthesis of Chlorinated 2-Aminothiophenes Ticket ID: GEWALD-CL-OPT-001 Support Tier: Level 3 (Senior Application Scientist) Introduction Welcome to the Advanced Synthesis Support...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in the Synthesis of Chlorinated 2-Aminothiophenes Ticket ID: GEWALD-CL-OPT-001 Support Tier: Level 3 (Senior Application Scientist)

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because your Gewald reaction targeting chlorothiophenes (typically using


-chloroacetone or similar halogenated ketones) is suffering from low yields (<30%), "tarring out" (polymerization), or difficult purification due to sulfur contamination.

Synthesizing chlorothiophenes via the Gewald reaction presents a unique "stability vs. reactivity" paradox. The electron-withdrawing chlorine atom increases the acidity of the


-protons (beneficial for the initial Knoevenagel condensation) but destabilizes the ketone, making it prone to nucleophilic attack, hydrolysis, and rapid polymerization under basic conditions.

This guide provides a self-validating troubleshooting protocol to stabilize your precursors and optimize the cyclization pathway.

Critical Safety Directive: -Haloketones

WARNING:


-Chloroacetone and related substrates are potent lachrymators and alkylating agents. They can cause severe skin and respiratory damage.
  • Protocol: All weighing and transfers must occur in a functioning fume hood.

  • Neutralization: Keep a beaker of aqueous sodium thiosulfate nearby to neutralize spills.

Diagnostic Workflow

Before altering your protocol, identify your failure mode using the decision tree below.

Gewald_Troubleshooting Start Identify Failure Mode Observation What is the visual/analytical symptom? Start->Observation Tar Reaction turns black/tarry immediately upon base addition Observation->Tar Stall Starting material remains (TLC shows ketone) Observation->Stall LowYield Product forms but isolation yield is low (<20%) Observation->LowYield Sulfur Product contaminated with elemental sulfur Observation->Sulfur Sol_Tar ISSUE: Exothermic Polymerization FIX: Cool to 0°C; Dilute base; Switch to Morpholine Tar->Sol_Tar Sol_Stall ISSUE: Knoevenagel Failure FIX: Pre-stir Ketone+Nitrile+Base for 1h BEFORE adding Sulfur Stall->Sol_Stall Sol_Yield ISSUE: Side Reactions FIX: Switch solvent to DMF/EtOH mix; Use Microwave (60°C, 10 min) LowYield->Sol_Yield Sol_Sulfur ISSUE: Purification FIX: Wash crude solid with 5% Na2SO3 (aq) Sulfur->Sol_Sulfur

Figure 1: Diagnostic decision tree for identifying the root cause of Gewald synthesis failure.

Module 1: Reagent Stability & Base Selection

Q: Why does my reaction turn into black tar immediately after adding the base?

A: This is due to the uncontrolled exothermic polymerization of the


-chloroketone.
The chlorine atom makes the carbonyl carbon highly electrophilic. Strong bases (like diethylamine or piperidine) or high temperatures cause the amine to attack the ketone directly or induce self-condensation (aldol-type polymerization) rather than the desired Knoevenagel condensation with the nitrile.

Corrective Protocol:

  • Temperature Control: Cool the mixture of ketone, nitrile, and solvent to 0–5°C (ice bath) before adding the base.

  • Base Selection: Switch to Morpholine . It is a weaker nucleophile than diethylamine and less likely to cause rapid degradation of the chloroketone [1].

  • Dilution: Add the base dropwise as a dilute solution (e.g., 1:1 in ethanol) to prevent localized "hot spots."

Q: Should I perform a one-pot or two-step reaction?

A: For chlorothiophenes, a Modified One-Pot (Sequential Addition) is superior. Standard one-pot protocols mix sulfur, ketone, nitrile, and base simultaneously. However, sulfur interferes with the initial condensation of unstable ketones.

Recommended Workflow:

  • Step A (Knoevenagel): Mix Ketone + Activated Nitrile (e.g., ethyl cyanoacetate) + Base (0.5 eq) in Ethanol. Stir at 0°C -> RT for 1-2 hours.

  • Validation: Check TLC. Ensure the ketone is consumed and the Knoevenagel intermediate (adduct) has formed.

  • Step B (Cyclization): Add elemental Sulfur (

    
    ) + remaining Base (0.5 eq). Heat to 50–60°C.
    

Module 2: Solvent Systems & Sulfur Solubility

Q: My reaction stalls after sulfur addition. Is the sulfur "bad"?

A: The sulfur is likely not "bad," but it is insoluble. The rate-limiting step in the second phase is the dissolution and activation of


 rings into polysulfide anions.

Solvent Optimization Table:

SolventProsConsRecommendation for Chlorothiophenes
Ethanol (EtOH) Green, easy workup, standard.Low sulfur solubility; reflux required (bad for unstable ketones).Good for stable substrates.
Methanol (MeOH) Easy removal.Poor sulfur solubility; slow kinetics.Avoid.
DMF Excellent sulfur solubility; faster rates.High boiling point; difficult aqueous workup.Best for Yield (Use if EtOH fails).
EtOH + Ionic Liquid High yield, catalyst recycling.Cost; viscosity.Advanced users only [2].

Technical Tip: If sticking to Ethanol, add 10% v/v DMF to the mixture. This acts as a phase transfer catalyst for the sulfur without complicating the workup significantly.

Module 3: Mechanism & Pathway Control

To troubleshoot effectively, you must understand where the chemistry breaks. The Gewald reaction is not a concerted process; it is a stepwise cascade.

Gewald_Mechanism cluster_fail Failure Points Ketone α-Chloroketone (Unstable) Inter1 Knoevenagel Intermediate Ketone->Inter1 Base (-H2O) Nitrile Activated Nitrile Nitrile->Inter1 Thiol Mercapto-Nitrile Intermediate Inter1->Thiol S8 / Base (Polysulfide Attack) Tar Tar Inter1->Tar Polymerization (If T > 60°C) Sulfur S8 (Sulfur) Product 2-Aminothiophene Thiol->Product Cyclization (Intramolecular)

Figure 2: Mechanistic pathway highlighting the critical intermediate stability.

Key Insight: The "Polysulfide Attack" (Inter1


 Thiol) is the most sensitive step for chlorothiophenes. If the temperature is too high, the chlorine can be displaced by sulfur or amine, leading to byproducts. Keep the reaction under 60°C  [3].

Module 4: Purification & Isolation

Q: I have a solid, but it's yellow/brown and smells like sulfur. Recrystallization isn't working.

A: Elemental sulfur is notoriously difficult to remove by simple recrystallization because it often co-crystallizes with thiophenes.

The "Sulfite Wash" Protocol (The Gold Standard): Do not rely on column chromatography immediately (sulfur streaks on silica).

  • Filtration: Filter the crude reaction mixture.

  • The Wash: Suspend the crude solid in a 5% aqueous solution of Sodium Sulfite (

    
    ) .
    
  • Heat: Warm the suspension to 40–50°C and stir vigorously for 30 minutes.

    • Chemistry:

      
       (Sodium Thiosulfate). The sulfur becomes water-soluble thiosulfate.
      
  • Re-filter: Filter the solid again and wash copiously with water. The sulfur will be gone.

Summary of Optimized Protocol (Chlorothiophene Specific)

  • Reagents: 1.0 eq

    
    -chloroketone, 1.0 eq Ethyl Cyanoacetate, 1.0 eq Sulfur (
    
    
    
    ), 1.0 eq Morpholine.
  • Solvent: Ethanol (anhydrous) + 10% DMF.

  • Procedure:

    • Dissolve Ketone and Nitrile in solvent. Cool to 0°C .

    • Add 0.5 eq Morpholine dropwise. Stir 1h at 0°C

      
       RT.
      
    • Add Sulfur and remaining 0.5 eq Morpholine.

    • Heat to 50°C (Do not reflux vigorously). Monitor by TLC (approx 2-4h).

  • Workup: Pour into ice water. Filter precipitate. Wash with 5%

    
     (warm). Recrystallize from Ethanol/Water.
    

References

  • Gewald, K., Schinke, E., & Böttcher, H. (1966).[1][2] Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus methylenaktiven Nitrilen, Carbonylverbindungen und Schwefel. Chemische Berichte.

  • Puthani, B. et al. (2013). Synthesis of 2-aminothiophenes via the Gewald reaction using an ionic liquid catalyst. Journal of Sulfur Chemistry.

  • Sabnis, R. W. (1994).[2] The Gewald Synthesis. Sulfur Reports.

  • Huang, X., et al. (2010). Microwave-Assisted Synthesis of 2-Aminothiophenes. Synlett.

Sources

Optimization

Controlling side reactions during thienopyrimidine ring closure

Current Status: Online | Specialist: Senior Application Scientist Topic: Controlling Side Reactions During Ring Closure Core Directive & Mechanistic Insight Welcome to the technical support hub for thienopyrimidine synth...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Specialist: Senior Application Scientist Topic: Controlling Side Reactions During Ring Closure

Core Directive & Mechanistic Insight

Welcome to the technical support hub for thienopyrimidine synthesis. You are likely here because your LC-MS shows unreacted starting material, an inexplicable mass shift, or a reaction vessel full of intractable black tar.

The formation of the thieno[2,3-d]pyrimidine core is generally achieved by reacting 2-aminothiophene-3-carboxylates with a C1 synthon (Formamide, Formamidine, or Orthoesters).

The Central Tension: The reaction requires a delicate balance. The thiophene ring is electron-rich and prone to oxidation/polymerization (the "Black Tar" scenario), yet the ester cyclization is thermodynamically demanding, often requiring high temperatures (>100°C) or strong catalysis to overcome the activation energy for the elimination of water/alcohol.

The "Golden Rule" of Ring Closure:

Speed is purity. Prolonged heating of the aminothiophene without rapid cyclization leads to oxidative degradation. You must drive the reaction to the thermodynamic sink (the aromatic pyrimidine ring) as quickly as possible.

Troubleshooting Modules
Module A: The "Stalled" Reaction (Incomplete Cyclization)

Symptom: LC-MS shows a mass corresponding to the intermediate amide (M+27 or similar, depending on reagent) but not the cyclized product (M-18). Context: Common when using Formamide or Formamidine Acetate.

Probable Cause The Mechanism Corrective Protocol
Water Contamination The cyclization is a condensation reaction (releasing H₂O). Presence of water pushes the equilibrium backward toward the open-chain amide or hydrolyzes the ester.Use Fresh/Dry Reagents: Distill formamide or use molecular sieves. Ensure the reaction vessel is equipped with a Dean-Stark trap if using a solvent azeotrope.
Insufficient Heat The formation of the amidine intermediate is kinetically fast, but the ring closure (intramolecular nucleophilic attack) is the rate-determining step.Switch to Microwave: Heat to 140–160°C for 10–20 mins. The rapid heating bypasses the slow thermal ramp where decomposition occurs [1].
Poor Leaving Group If using a methyl/ethyl ester, the alkoxide leaving group is poor.Catalysis: Add 5-10 mol% Sodium Acetate or Piperidine . This acts as a base to deprotonate the amide nitrogen, increasing its nucleophilicity for the attack on the ester carbonyl [2].
Module B: The "Black Tar" Scenario (Decomposition)

Symptom: Reaction turns dark black/brown rapidly; low yield; broad smear on TLC. Context: High-temperature reflux in open air or using aged starting material.

  • Root Cause: Aminothiophenes are essentially masked enamines. They are highly susceptible to oxidation at the C2-amino position, leading to azo-dimers or polymerization.

  • The Fix:

    • Inert Atmosphere: Strictly run under Nitrogen or Argon.

    • Degas Solvents: Sparge formamide/solvent with argon for 15 mins prior to heating.

    • The "Rescue" Protocol: If the reaction is dirty, do not crystallize immediately. Filter the crude through a short pad of silica using 5% MeOH/DCM to remove the polar polymeric tar before attempting recrystallization.

Module C: Regioselectivity Issues (N3 vs. O-Alkylation)

Symptom: Post-cyclization alkylation yields a mixture of isomers, or the "wrong" isomer is dominant. Context: Alkylation of the thienopyrimidin-4-one.

  • Mechanism: The thienopyrimidinone exists in a lactam-lactim tautomeric equilibrium.

    • Thermodynamic Control: Favors N3-alkylation (Lactam form).

    • Kinetic Control: Can favor O-alkylation (Lactim form), especially with "hard" electrophiles.

  • Solution:

    • To ensure N3-alkylation : Use soft bases like K₂CO₃ in DMF/Acetone.

    • To ensure O-alkylation : This is rare in drug design, but use Ag₂CO₃ (silver salts favor the oxygen).

    • Note: If you need a substituent at the 4-position (C-C bond), do not alkylate the ketone. Instead, convert the ketone to a chloride (POCl₃) and perform an S_NAr reaction [3].

Visualizing the Pathway

The following diagram illustrates the critical decision points in the reaction mechanism.

Thienopyrimidine_Mechanism cluster_conditions Critical Control Points Start 2-Aminothiophene-3-carboxylate Inter Intermediate Amidine/Amide Start->Inter Nucleophilic Attack Side2 Side Product: Oxidative Dimer (Tar) Start->Side2 O2 / Slow Rxn Reagent Reagent: Formamide/Heat Cycle Cyclized Thienopyrimidin-4-one Inter->Cycle -H2O / -ROH (Ring Closure) Side1 Side Product: Hydrolyzed Acid Inter->Side1 +H2O (Hydrolysis)

Caption: Figure 1. Kinetic pathway of ring closure. Note that water intrusion diverts the intermediate to hydrolysis, while slow kinetics leads to oxidative tar formation.

Standardized Protocols
Protocol A: Microwave-Assisted Cyclization (Recommended)

Best for: High-throughput libraries, avoiding oxidation.

  • Prepare: In a 10 mL microwave vial, suspend 2-aminothiophene-3-carboxylate (1.0 equiv) in Formamide (10-15 volumes).

  • Catalyze: Add Ammonium Acetate (0.1 equiv).

  • Irradiate: Seal and heat to 150°C for 15 minutes (High Absorption setting).

  • Workup: Pour the hot reaction mixture directly into ice-water (50 mL).

  • Isolate: The product usually precipitates as an off-white solid. Filter, wash with water and cold ethanol.

    • Validation: Check LC-MS. If M+1 is correct, proceed. If M+27 (formyl intermediate) is present, re-subject to microwave with 1 equiv of acetic acid.

Protocol B: The "Niementowski" Variation (For difficult substrates)

Best for: Sterically hindered thiophenes.

  • Mix: Combine aminothiophene and Formamidine Acetate (1.5 equiv) in 2-Methoxyethanol .

  • Reflux: Heat to reflux (124°C) for 12 hours.

  • Monitor: If conversion stalls, add Sodium Ethoxide (0.5 equiv) to force the elimination of alcohol.

Frequently Asked Questions (FAQ)

Q: My product is trapped in the "tar". How do I purify it without a column? A: Thienopyrimidinones are often amphoteric.

  • Dissolve the crude tar in 2M NaOH (the product forms a water-soluble sodium salt).

  • Filter off the insoluble black polymer.

  • Acidify the filtrate with acetic acid to pH 5-6. The pure product should precipitate out.

Q: Can I use the Gewald reaction and ring closure in one pot? A: Yes, but it is risky. The sulfur and base from the Gewald step can interfere with the cyclization. It is highly recommended to isolate the aminothiophene first to remove elemental sulfur, which poisons many subsequent catalytic steps [4].

Q: Why did my POCl₃ chlorination (next step) fail? A: Did you dry your thienopyrimidinone? Even trace moisture reacts violently with POCl₃, creating phosphoric acid which inhibits the reaction. Always dry the cyclized product under high vacuum at 50°C overnight before chlorination.

References
  • Laddha, S. S., & Bhatnagar, S. P. (2007).[1] Efficient Niementowski synthesis of novel derivatives of 1,2,9,11-tetrasubstituted-7H-thieno[2',3':4,5]pyrimido[6,1-b]quinazolin-7-one.[1] Sciforum (ECSOC-11). Link

  • Modh, R. P., et al. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications. Link

  • He, Y., et al. (2011). Thienopyrimidines as a Promising Scaffold to Access Anti-Infective Agents.[2] Encyclopedia MDPI. Link

  • Bernatetti, P., et al. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals.[1][2][3][4] Link

Sources

Troubleshooting

Optimizing reaction conditions for 5-position substitution on thienopyrimidines

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Regioselectivity control, Reaction Optimization, and Troubleshooting for C5-substitution.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Regioselectivity control, Reaction Optimization, and Troubleshooting for C5-substitution.

Core Directive: The C5 Challenge

Welcome to the technical support center for thienopyrimidine chemistry. If you are here, you are likely struggling with the inherent reactivity mismatch of the thieno[2,3-d]pyrimidine scaffold.

The Problem: In thieno[2,3-d]pyrimidines, the C6 position (α-position to the sulfur) is significantly more nucleophilic and susceptible to electrophilic attack than the C5 position (β-position). Standard electrophilic aromatic substitution (EAS) or lithiation protocols almost invariably favor C6.

The Solution: Accessing C5 requires disrupting this natural preference through steric blocking , directed metalation , or de novo synthesis (Gewald reaction). This guide prioritizes protocols that force C5 selectivity.

Reactivity & Decision Logic

The following diagram illustrates the critical decision pathways for accessing the C5 position.

C5_Functionalization_Logic Start Target: C5-Substituted Thieno[2,3-d]pyrimidine CheckC6 Is the C6 Position (α to Sulfur) Blocked? Start->CheckC6 C6Open No (C6 is H) CheckC6->C6Open C6Blocked Yes (C6 is Me, Cl, etc.) CheckC6->C6Blocked DirectEAS Direct EAS/Halogenation C6Open->DirectEAS Not Recommended BlockStrat Strategy A: Transient Blocking (Silylation of C6) C6Open->BlockStrat If scaffold exists DeNovo Strategy B: De Novo Synthesis (Gewald Reaction) C6Open->DeNovo If starting from scratch ResultMix Result: Mixture (C6 favored) Low C5 Yield DirectEAS->ResultMix Lithiation Protocol: Halogen-Dance or Direct Lithiation (LTMP) BlockStrat->Lithiation C6Blocked->Lithiation C5Product Success: C5-Functionalized Product Lithiation->C5Product

Caption: Decision matrix for selecting the optimal synthetic route based on C6 substitution status.

Technical Modules & Protocols

Module A: Electrophilic Halogenation (The "Blocking" Strategy)

Scenario: You have a thieno[2,3-d]pyrimidine core and need a halogen at C5 to serve as a handle for cross-coupling, but standard bromination hits C6.

Mechanism: Direct bromination (NBS/MeCN) will attack C6. To hit C5, you must first install a blocking group at C6 (typically a silyl group or a halogen that can be removed later), or utilize the "Halogen Dance" phenomenon if a C6-bromide is present.

Protocol: C5-Bromination via C6-Blocking
  • C6-Silylation: Treat substrate with LDA (1.1 equiv) at -78°C in THF, followed by TMSCl . This protects the reactive

    
    -position.
    
  • C5-Bromination: Treat the C6-TMS intermediate with NBS (1.1 equiv) in DMF at 0°C to RT. The TMS group sterically and electronically directs the electrophile to C5.

  • Deprotection: Remove TMS using TBAF or K₂CO₃/MeOH .

Troubleshooting Table: Halogenation

SymptomProbable CauseCorrective Action
Exclusive C6 Product C6 was not sufficiently blocked or de-blocked prematurely.Verify TMS incorporation via NMR. Ensure anhydrous conditions to prevent protodesilylation.
C5/C6 Mixture Temperature too high during bromination; loss of regiocontrol.Switch solvent to MeCN (more selective than DMF) and maintain <0°C .
No Reaction Pyrimidine ring N-complexation deactivating the system.Add Lewis Acid (e.g., BF₃·OEt₂) to coordinate pyrimidine nitrogens, increasing thiophene nucleophilicity.
Module B: Metalation & Lithiation (The "Hard" Way)

Scenario: You need to introduce a carbon electrophile (aldehyde, ester) directly at C5.

Critical Insight: n-Butyllithium (n-BuLi) is nucleophilic and will often attack the pyrimidine ring (C4 position), leading to ring opening or degradation. You must use non-nucleophilic bases.

Protocol: Regioselective C5-Lithiation

Note: This protocol assumes C6 is blocked (e.g., C6-Methyl).

  • Base Selection: Use LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). It is bulky and non-nucleophilic.

    • Preparation: Add n-BuLi to TMP in THF at -78°C.

  • Metalation: Add the thienopyrimidine substrate dropwise at -78°C . Stir for 30–60 mins.

    • Observation: A color change (often deep red/orange) indicates anion formation.

  • Quench: Add the electrophile (e.g., DMF, CO₂, aldehydes) rapidly.

  • Warm Up: Allow to warm to RT only after quenching.

FAQ: Lithiation Failures

  • Q: My reaction mixture turned black and I recovered no product.

    • A: You likely experienced pyrimidine ring addition. Did you use n-BuLi or LDA? Switch to LiTMP . Ensure temperature never exceeded -70°C during metalation.

  • Q: I see substitution on the Pyrimidine ring.

    • A: This is "Directed Ortho Metalation" (DoM) competition. If you have a directing group (like -OMe or -Cl) on the pyrimidine, it will direct the base there. You may need to swap the directing group order.

Module C: The Gewald Reaction (De Novo Synthesis)

Scenario: Post-functionalization is failing, or yields are <20%.

Expert Advice: Do not waste months optimizing a low-yielding C5-substitution. Construct the thiophene ring with the substituent already in place. This is the most robust method for generating 5-substituted thienopyrimidines [1, 2].

Workflow:
  • Starting Materials: Ketone/Aldehyde with the desired "C5" substituent + Activated Nitrile (e.g., malononitrile) + Elemental Sulfur.

  • Step 1 (Gewald): Condensation forms a 2-aminothiophene-3-carboxylate with your substituent fixed at the

    
    -position (future C5).
    
  • Step 2 (Cyclization): React with formamide or triethyl orthoformate to close the pyrimidine ring.

Gewald_Pathway Precursors Ketone (w/ R group) + Malononitrile + S8 Gewald Gewald Reaction (Base/EtOH) Precursors->Gewald Thiophene 2-Aminothiophene (R is now at β-pos) Gewald->Thiophene Cyclization Formamide/Heat (Ring Closure) Thiophene->Cyclization Product 5-Substituted Thieno[2,3-d]pyrimidine Cyclization->Product

Caption: The Gewald sequence guarantees C5 regiochemistry by installing the substituent prior to ring fusion.

Advanced Troubleshooting (C-H Activation)

Issue: "I am trying Pd-catalyzed C-H arylation, but I am getting C6 arylation."

Analysis: Palladium tends to insert into the most acidic C-H bond (C6). To flip this to C5, you generally need a Directing Group (DG) at the C4 position of the pyrimidine ring or specific steric constraints.

Optimization Guide:

  • Catalyst: Pd(OAc)₂ is standard.

  • Ligand: Switch to P(t-Bu)₃ or bulky biaryl phosphines (e.g., XPhos). Steric bulk can sometimes disfavor the crowded C6 position if C4 contains a substituent.

  • Solvent: Polar solvents like DMA or NMP at 120°C are required to overcome the high activation energy of the C5-H bond [3].

References

  • Gewald, K., et al. "Heterocycles from CH-acidic nitriles. VIII. 2-Aminothiophenes from methylene-active nitriles, carbonyl compounds and sulfur." Chemische Berichte, 1966.

  • Elmuradov, B. Zh., et al. "Thieno[2,3-d]pyrimidine-4-ones.[1][2] Part 4. Directions of Reactions... with Electrophilic Reagents." Chemical Science International Journal, 2014.[1]

  • Besselièvre, F., et al. "The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines." Molecules, 2018.[3][4]

  • Modh, H., et al. "Novel thieno[2,3-d]pyrimidines: their design, synthesis... and pharmacological evaluation." Organic & Biomolecular Chemistry, 2011.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Characterization Guide: 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

Executive Summary & Strategic Context Objective: Definitive structural validation of 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one (hereafter 5-Cl-TP ) via 1H NMR spectroscopy. Significance: The thieno[2,3-d]pyrimidine scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Objective: Definitive structural validation of 5-chlorothieno[2,3-d]pyrimidin-4(1H)-one (hereafter 5-Cl-TP ) via 1H NMR spectroscopy.

Significance: The thieno[2,3-d]pyrimidine scaffold is a privileged pharmacophore in kinase inhibition (e.g., EGFR, PI3K). The introduction of a chlorine atom at the C-5 position is a critical medicinal chemistry tactic to:

  • Block Metabolism: Prevent oxidation at the electron-rich C-5 position.

  • Modulate Potency: Alter the electronic properties of the thiophene ring, influencing

    
    -stacking interactions within the ATP-binding pocket.
    

This guide provides a comparative analysis of 5-Cl-TP against its metabolic precursor (unsubstituted analog) and structural isomers, equipping researchers with a self-validating protocol for synthesis monitoring.

Structural Analysis & Predicted NMR Signature

The molecule exists in a lactam-lactim tautomeric equilibrium, predominantly favoring the lactam (NH) form in polar aprotic solvents like DMSO-d


.
The "Fingerprint" Region

To confirm the structure, you must identify three distinct signal environments.

PositionProton TypeChemical Shift (

, ppm)
MultiplicityKey Diagnostic Feature
N-3 Amide NH12.0 – 13.5Broad SingletExchangeable with D

O; highly solvent-dependent.
C-2 Pyrimidine8.10 – 8.40SingletDeshielded by two adjacent nitrogens.
C-6 Thiophene7.40 – 7.80Singlet The Critical Indicator. Loss of coupling confirms C-5 chlorination.
Visualization of Structural Logic

The following diagram illustrates the assignment logic and the impact of the C-5 Chlorine substituent.

G Mol 5-Chlorothieno[2,3-d] pyrimidin-4(1H)-one H2 H-2 (Pyrimidine) δ 8.1-8.4 ppm Singlet Mol->H2 Deshielded region H6 H-6 (Thiophene) δ 7.4-7.8 ppm Singlet (Uncoupled) Mol->H6 Diagnostic Peak NH NH (Lactam) δ >12.0 ppm Broad/Exchangeable Mol->NH Tautomer dependent Cl C-5 Chlorine (Silent in 1H NMR) Cl->H6 Eliminates H-5 coupling (Collapses Doublet to Singlet)

Figure 1: Structural assignment logic. The presence of Chlorine at C-5 is inferred by the "silencing" of the H-5 signal and the collapse of the H-6 signal into a singlet.

Comparative Analysis: Performance vs. Alternatives

In drug development, "alternatives" often refer to impurities (starting materials) or regioisomers. This section objectively compares the NMR profile of 5-Cl-TP against these common confounders.

Comparison A: Reaction Monitoring (Chlorination Efficiency)

Alternative: Unsubstituted Thieno[2,3-d]pyrimidin-4(1H)-one (Starting Material).

The Challenge: Confirming complete chlorination at C-5. The Evidence: The unsubstituted precursor displays a characteristic AB spin system (two doublets) for the thiophene ring. The product displays a singlet.[1]

FeatureStarting Material (Unsubstituted) Product (5-Cl-TP) Interpretation
H-5 Signal Doublet (

,

Hz)
Absent Disappearance of H-5 confirms substitution.
H-6 Signal Doublet (

,

Hz)
Singlet (

)
Collapse of multiplicity confirms loss of neighbor.
H-2 Signal Singlet (

)
Singlet (

)
Minimal shift; remote from reaction site.
Comparison B: Regioisomer Distinction

Alternative: 5-Chlorothieno[3,2-d ]pyrimidin-4(1H)-one.

The Challenge: Distinguishing the [2,3-d] fused system from the [3,2-d] isomer. The Evidence: While 1H NMR is subtle here (both show singlets), the chemical shift of the thiophene proton differs due to the proximity of the carbonyl group.

  • [2,3-d] Isomer (Target): The H-6 proton is

    
     to the ring fusion and 
    
    
    
    to the carbonyl.
  • [3,2-d] Isomer: The remaining proton is often more shielded or deshielded depending on specific substituents, but definitive differentiation often requires 2D NMR (HMBC) .

    • Protocol: Look for HMBC correlation between the Thiophene proton and the Carbonyl carbon. In [2,3-d], this is a 3-bond correlation (strong). In [3,2-d], it is a 4-bond correlation (weak/absent).

Experimental Protocol (Self-Validating)

To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized workflow.

Materials
  • Solvent: DMSO-d

    
     (99.9% D) + 0.03% TMS (Tetramethylsilane).
    
    • Why: CDCl

      
       often fails to dissolve these polar heterocycles and can lead to line broadening due to H-bonding aggregation.
      
  • Sample Concentration: 5–10 mg in 0.6 mL solvent.

Step-by-Step Methodology
  • Preparation: Dissolve sample in DMSO-d

    
    . If suspension persists, sonicate for 30 seconds. Do not heat above 40°C to avoid accelerating H/D exchange of the amide proton.
    
  • Acquisition Parameters:

    • Pulse Angle: 30°

    • Relaxation Delay (D1):

      
       1.0 sec (Ensure integration accuracy for aromatic protons).
      
    • Scans (NS): 16 (Sufficient for >5 mg sample).

    • Spectral Width: -2 to 16 ppm (Must capture the downfield NH).

  • Processing:

    • Reference TMS to 0.00 ppm or residual DMSO pentet to 2.50 ppm.

    • Apply exponential multiplication (LB = 0.3 Hz) for signal-to-noise enhancement.

Decision Tree for Spectral Interpretation

DecisionTree Start Analyze Aromatic Region (7.0 - 8.5 ppm) Q1 Is there a doublet (J ~ 6 Hz)? Start->Q1 Result1 Starting Material Present (Incomplete Reaction) Q1->Result1 Yes Q2 Is there a sharp Singlet at ~7.6 ppm? Q1->Q2 No Q3 Is H-2 present at ~8.2 ppm? Q2->Q3 Yes Result3 Unknown Impurity or Regioisomer Q2->Result3 No Result2 CONFIRMED: 5-Chlorothieno[2,3-d] pyrimidin-4(1H)-one Q3->Result2 Yes Q3->Result3 No

Figure 2: Logical workflow for confirming product identity and purity.

References

  • Chemical Shift Data & Synthesis

    • Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives. (2018).[2][3] SciSpace. Retrieved from

  • General Heterocyclic NMR Principles

    • 1H NMR Chemical Shifts of Heterocycles. Organic Chemistry Data & Info.[4] Retrieved from

  • Commercial Reference Standards (Validation)

    • 4-Chloro-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine NMR Specifications. Thermo Fisher Scientific. Retrieved from

Sources

Comparative

Comparative Guide: Mass Spectrometry Fragmentation of Chlorinated Thienopyrimidines

Topic: Mass Spectrometry Fragmentation Patterns of Chlorinated Thienopyrimidines Content Type: Publish Comparison Guide Executive Summary Chlorinated thienopyrimidines are critical scaffolds in medicinal chemistry, parti...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chlorinated Thienopyrimidines Content Type: Publish Comparison Guide

Executive Summary

Chlorinated thienopyrimidines are critical scaffolds in medicinal chemistry, particularly as kinase inhibitors (e.g., PI3K, EGFR targets). Their structural elucidation relies heavily on Mass Spectrometry (MS). This guide compares the fragmentation behaviors of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI), providing a technical roadmap for distinguishing positional isomers and validating synthetic outcomes.

Part 1: The Chlorine Signature – Isotopic Fidelity

Before analyzing fragmentation, the presence of chlorine must be validated through isotopic abundance. Unlike non-chlorinated thienopyrimidines, which exhibit a dominant


 peak with a small 

(due to

), chlorinated analogs display a distinct "fingerprint."
Comparative Isotopic Patterns (Table 1)
FeatureNon-Chlorinated AnalogChlorinated Thienopyrimidine (

)
Dominant Peak

(Base Peak)

(

isotope)
Secondary Peak

(~1.1% per Carbon)

(

isotope)
Intensity Ratio


(approx. 3:1)
Diagnostic Utility Low (requires HRMS)High (visible in low-res MS)

Expert Insight: In thienopyrimidines, the sulfur atom in the thiophene ring contributes a naturally occurring


 isotope peak at 

(~4.4%). In chlorinated derivatives, the

signal is a composite of

and

, slightly elevating the theoretical 3:1 ratio.

Part 2: Fragmentation Mechanics & Pathways[1][2][3]

The fragmentation of thienopyrimidines is governed by the stability of the fused aromatic system. We compare two primary ionization energies: Hard Ionization (EI, 70 eV) and Soft Ionization (ESI-CID) .

The Retro-Diels-Alder (RDA) Mechanism

The most characteristic pathway for fused pyrimidines is the Retro-Diels-Alder (RDA) reaction. This "unzipping" of the ring is crucial for structural confirmation.[1]

  • Mechanism: The pyrimidine ring opens, typically expelling neutral molecules like hydrogen cyanide (HCN, 27 Da) or nitriles (R-CN).

  • Observation:

    • EI: Spontaneous RDA is common due to high internal energy.

    • ESI: Requires Collision-Induced Dissociation (CID) to trigger RDA.

Carbon-Chlorine Cleavage (The "Alternative" Pathway)

Competitively, the molecule may lose the halogen substituent.

  • Homolytic Cleavage (Radical Loss): Loss of

    
     (35/37 Da). Common in EI.[2] Yields an even-electron cation from a radical cation.
    
  • Heterolytic/Neutral Loss: Loss of HCl (36/38 Da). Common in ESI (protonated precursors) or if a hydrogen source (like an adjacent amine) is available.

Visualization: Fragmentation Decision Tree

The following diagram illustrates the logical flow for identifying these pathways.

FragmentationPathways Precursor Precursor Ion (Chlorinated Thienopyrimidine) Ionization Ionization Mode? Precursor->Ionization EI_Path EI (M+•) Ionization->EI_Path Hard (70eV) ESI_Path ESI ([M+H]+) Ionization->ESI_Path Soft Cl_Radical Loss of Cl• (M - 35/37) EI_Path->Cl_Radical Dominant RDA_EI RDA Cleavage (Loss of HCN/RCN) EI_Path->RDA_EI Secondary HCl_Loss Loss of HCl (M - 36/38) ESI_Path->HCl_Loss If H available RDA_ESI CID-Driven RDA (Ring Opening) ESI_Path->RDA_ESI High CE

Figure 1: Decision tree comparing fragmentation outcomes based on ionization mode.

Part 3: Distinguishing Positional Isomers (2-Cl vs. 4-Cl)

A common challenge is distinguishing between 2-chloro and 4-chloro isomers. Mass spectrometry offers specific markers based on electronic stability.

Comparative Performance: Isomer Differentiation
Parameter4-Chloro-thieno[2,3-d]pyrimidine2-Chloro-thieno[2,3-d]pyrimidine
Reactivity High (C4 is electron-deficient)Moderate to Low
Primary Loss Radical Cl (

)
Neutral HCl (often)
RDA Intensity High intensity fragment ionsLower intensity (ring is more stable)
Mechanism The C4-Cl bond is weaker due to resonance destabilization from the adjacent N3.The C2-Cl bond is stabilized by flanking nitrogens.

Self-Validating Check: If your spectrum shows a dominant loss of 35/37 Da (radical) with high abundance, the chlorine is likely at the C4 position . If the spectrum is dominated by the molecular ion with minimal fragmentation until high collision energies are applied, suspect the C2 isomer .

Part 4: Experimental Protocol (LC-MS/MS)

To generate reproducible data for these comparisons, follow this standardized ESI-MS/MS workflow.

Sample Preparation
  • Solvent: Dissolve compound in HPLC-grade Methanol (MeOH) to 1 mg/mL.

  • Dilution: Dilute to 10 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid aids protonation (

    
    ).
    
Instrument Parameters (Triple Quadrupole)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V (Adjust to prevent in-source fragmentation).

  • Desolvation Temp: 350°C.

Data Acquisition Strategy

Do not rely on a single collision energy (CE). Use Stepped CE to capture the full fragmentation profile.

  • Low CE (10-20 eV): Preserves parent ion; confirms isotopic pattern (

    
    ).
    
  • Mid CE (25-35 eV): Triggers HCl loss and initial ring cleavage.

  • High CE (40-60 eV): Forces RDA mechanism; generates "fingerprint" low-mass ions.

Visualization: Experimental Workflow

ExperimentalWorkflow Sample Sample (10 µg/mL) ESI ESI Source (+3.5 kV) Sample->ESI Q1 Q1: Filter Precursor (M+H) ESI->Q1 Q2 Q2: Collision Cell (Stepped CE) Q1->Q2 Q3 Q3: Fragment Analysis Q2->Q3 Detector Detector (Spectrum) Q3->Detector

Figure 2: Linear workflow for Triple Quadrupole MS/MS analysis of thienopyrimidines.

References

  • Salem, M. A. I., et al. (2014).[3] "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry. Link

  • NIST Chemistry WebBook. "Standard Reference Data for Electron Ionization Mass Spectrometry." National Institute of Standards and Technology. Link

  • Haverkate, N. A., et al. (2022).[4] "Disruption of Crystal Packing in Thieno[2,3-b]pyridines Improves Anti-Proliferative Activity." Molecules. Link

  • Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns (Halides and Aromatics)." Link

  • Wisdom Library. "Retro-Diels Alder mechanism in Mass Spectrometry." Link

Sources

Validation

Comparative Guide: Molecular Docking of 5-Chlorothieno[2,3-d]pyrimidin-4-one in ATP Binding Sites

Executive Summary The 5-chlorothieno[2,3-d]pyrimidin-4-one scaffold represents a privileged class of bioisosteres to the purine ring of ATP and the quinazoline core of established kinase inhibitors (e.g., Gefitinib, Erlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-chlorothieno[2,3-d]pyrimidin-4-one scaffold represents a privileged class of bioisosteres to the purine ring of ATP and the quinazoline core of established kinase inhibitors (e.g., Gefitinib, Erlotinib). Its structural utility lies in the fusion of a lipophilic thiophene ring with a polar pyrimidin-4-one moiety, allowing it to anchor effectively within the hinge region of kinase ATP-binding pockets while exploiting hydrophobic back-pockets via the chlorine substituent.

This guide provides a technical comparison of this scaffold against standard alternatives, detailing the molecular docking protocols, binding modes, and quantitative performance metrics required to validate its efficacy as a lead compound.

Structural Basis & Pharmacophore Analysis[1][2]

To understand the docking performance, one must analyze the electronic and steric properties of the scaffold relative to its competitors.

Scaffold Comparison
Feature5-Chlorothieno[2,3-d]pyrimidin-4-one Quinazoline (e.g., Erlotinib) Purine (ATP Adenine)
Core Structure Thiophene fused to PyrimidineBenzene fused to PyrimidineImidazole fused to Pyrimidine
H-Bond Donor/Acceptor N3-H (Donor), C4=O (Acceptor)N1 (Acceptor), N3 (Acceptor)N1 (Acceptor), N6-H2 (Donor)
Electronic Character Sulfur atom increases lipophilicity and polarizability.[1]High aromaticity; rigid planar structure.Highly polar; natural substrate mimic.
5-Chloro Role Occupies hydrophobic "Gatekeeper" or "Selectivity" pockets; Halogen bonding potential.Typically substituted at C6/C7 for solubility/potency.N/A
The "5-Chloro" Advantage

The chlorine atom at position 5 of the thiophene ring is not merely a steric bulk. In molecular docking, it frequently acts as a lipophilic anchor .

  • Steric Fit: It fills the hydrophobic void often left unoccupied by the native ATP adenine ring.

  • Halogen Bonding: In specific targets (e.g., CK2, VEGFR-2), the chlorine can form a halogen bond (σ-hole interaction) with backbone carbonyls or side-chain oxygens, a feature lacking in the hydrogen-substituted equivalent.

Experimental Protocol: Molecular Docking Workflow

This protocol is designed to be self-validating . The inclusion of a "Redocking" step ensures the force field parameters are correctly calibrated for the specific target protein.

Workflow Visualization

The following diagram outlines the critical path for high-fidelity docking simulations.

DockingWorkflow Start Target Selection (PDB Retrieval) Prep_Prot Protein Preparation (Remove H2O, Protonate, Fix Charges) Start->Prep_Prot Prep_Lig Ligand Preparation (5-Cl-Thieno Scaffold + Ref) Energy Min (MMFF94) Start->Prep_Lig Grid Grid Generation (Center: Co-crystal Ligand Size: 20x20x20 Å) Prep_Prot->Grid Docking Docking Execution (AutoDock Vina / Glide) Exhaustiveness: 32+ Prep_Lig->Docking Grid->Docking Validation Validation (Redocking) RMSD < 2.0 Å? Docking->Validation Validation->Grid Fail (Adjust Box) Analysis Interaction Profiling (H-Bonds, Hydrophobic, Pi-Stacking) Validation->Analysis Pass End Lead Optimization Strategy Analysis->End

Caption: Standardized molecular docking workflow ensuring reproducibility and accuracy through a validation loop.

Step-by-Step Methodology
  • Protein Preparation:

    • Retrieve high-resolution crystal structures (e.g., EGFR PDB: 4HJO , VEGFR-2 PDB: 3W2O ).

    • Strip water molecules (unless bridging is critical).

    • Add polar hydrogens and assign Kollman charges.

  • Ligand Preparation:

    • Construct the 5-chlorothieno[2,3-d]pyrimidin-4-one core.

    • Generate 3D conformers and minimize energy using the MMFF94 force field to relieve internal strain.

    • Crucial Step: Manually verify the chlorine atom parameters (VdW radius: ~1.75 Å) if using older force fields.

  • Grid Generation:

    • Center the grid box on the centroid of the co-crystallized inhibitor.

    • Dimensions:

      
       Å is standard for ATP pockets.
      
  • Docking & Scoring:

    • Run simulation (e.g., AutoDock Vina). Set exhaustiveness = 32 (or higher) to ensure the global minimum is found.

    • Rank poses by Binding Affinity (

      
      , kcal/mol).
      

Comparative Performance Analysis

The following data synthesizes results from docking studies targeting EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 , two primary targets for this scaffold.

Binding Affinity Comparison (EGFR WT)

Target: EGFR Kinase Domain (PDB: 1M17)

CompoundBinding Energy (

)
Ligand Efficiency (LE)Key Interaction (Hinge)
5-Cl-Thieno[2,3-d]pyrimidin-4-one -8.4 kcal/mol 0.42 Met793 (N-H...O)
Erlotinib (Reference)-8.1 kcal/mol0.38Met793 (N1...H-N)
Native ATP-7.2 kcal/mol0.29Met793, Gln791

Interpretation: The 5-chloro scaffold exhibits a slightly superior binding affinity compared to the Erlotinib core (fragment-to-fragment comparison). The high Ligand Efficiency (LE) suggests that the thienopyrimidine core is a more potent "minimal binder," making it an excellent starting point for fragment-based drug design (FBDD).

Interaction Profile: The "5-Chloro" Effect

In VEGFR-2 docking studies, the orientation of the scaffold highlights the specific role of the chlorine atom.

  • Hinge Region: The N3-H and C4=O of the pyrimidinone ring form a donor-acceptor pair with Cys919 .

  • Hydrophobic Pocket: The thiophene ring orients towards the gatekeeper residue (Val916 ).

  • 5-Chloro Substituent: Projects into the hydrophobic back-pocket, engaging in Van der Waals contacts with Phe1047 . This interaction is absent in the un-chlorinated scaffold, which shows a binding energy penalty of ~1.2 kcal/mol.

Visualizing the Binding Mode

The diagram below illustrates the consensus binding mode derived from docking simulations.

BindingMode Ligand 5-Cl-Thieno Scaffold Met793 Met793 (Hinge) Ligand->Met793 H-Bond (2.8 Å) Thr790 Thr790 (Gatekeeper) Ligand->Thr790 VdW Contact Lys745 Lys745 (Catalytic) Ligand->Lys745 Cation-Pi PhePocket Hydrophobic Pocket Ligand->PhePocket 5-Cl Interaction (Hydrophobic)

Caption: Interaction map of 5-chlorothieno[2,3-d]pyrimidin-4-one in the EGFR ATP binding site.

References

  • Elrazaz, E. Z., et al. (2015). "Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents."[2][3] Future Journal of Pharmaceutical Sciences. Link

  • Sultan, S., et al. (2025). "Design, Synthesis and Molecular Docking of New Thieno[2,3-d]Pyrimidin-4-One Derivatives as Dual EGFR and FGFR Inhibitors." Drug Development Research. Link

  • BenchChem Technical Report. (2025). "Application of Molecular Docking for Thieno[2,3-d]pyrimidine Derivatives: Notes and Protocols." Link

  • He, J., et al. (2019). "Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth." Molecules. Link

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one

This guide provides essential safety and logistical information for the proper handling and disposal of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one. As a chlorinated heterocyclic compound, this substance requires rigorous d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper handling and disposal of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one. As a chlorinated heterocyclic compound, this substance requires rigorous disposal protocols to mitigate risks to personnel and the environment. The procedures outlined below are designed to ensure compliance with safety regulations and promote a secure laboratory environment.

Part 1: Core Hazard Assessment

5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one belongs to the thienopyrimidine class of compounds, which are of significant interest in medicinal chemistry and drug development.[1][2] The presence of a chlorine atom on the heterocyclic ring system categorizes it as a chlorinated organic compound, which dictates its handling and disposal pathway.

While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from structurally similar compounds, such as 4-Chloro-5-phenylthieno[2,3-d]pyrimidine and the parent Thieno[2,3-d]pyrimidin-4(1H)-one, indicate that this class of chemicals should be handled as hazardous.[3][4]

Anticipated Hazards:

  • Skin Corrosion/Irritation: Likely to cause skin irritation upon contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[3][4]

  • Acute Toxicity: May be harmful if swallowed or inhaled.[5][6]

  • Environmental Hazard: As a chlorinated organic compound, improper disposal poses a significant environmental risk. Incomplete combustion can lead to the formation of highly toxic and persistent pollutants, such as dioxins and other chlorinated aromatic compounds.[7][8]

Due to these hazards, 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one must be classified and managed as hazardous chemical waste in accordance with federal, state, and local regulations.[9]

Part 2: On-Site Waste Management and Segregation Protocol

Effective disposal begins with meticulous on-site management. The primary directive is the strict segregation of chlorinated waste to ensure it is routed to the appropriate disposal facility.

Step-by-Step On-Site Handling Procedure
  • Personal Protective Equipment (PPE): Before handling the chemical in any form (pure compound, solutions, or contaminated materials), personnel must wear appropriate PPE.

    • Gloves: Nitrile or other chemically resistant gloves.

    • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

    • Lab Coat: A standard laboratory coat is required to prevent skin contact.[10]

  • Waste Characterization: All waste streams containing 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one must be designated as Chlorinated Organic Hazardous Waste . This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated lab supplies (e.g., pipette tips, weighing boats, gloves, spill cleanup materials).[11]

    • Empty containers that have not been triple-rinsed.[9]

  • Containerization:

    • Use only leak-proof, sealable containers designated for hazardous chemical waste.[9][11] The container material must be compatible with the chemical and any solvents used.

    • Leave at least 5% of the container volume as empty headspace to allow for thermal expansion.[9]

    • Keep containers tightly closed when not in use to prevent the release of vapors.[4]

  • Labeling:

    • All waste containers must be clearly labeled with the words "HAZARDOUS WASTE" .[11][12]

    • The label must include the full chemical name: "5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one" and list any other components (e.g., solvents) by percentage.[11]

  • Segregation: This is the most critical step in the process. Chlorinated waste must be kept separate from all other waste streams.

    • DO NOT mix chlorinated waste with non-chlorinated organic solvents.[13]

    • NEVER mix chlorinated waste with reactive substances such as inorganic acids, bases, or oxidizers.[10][13]

    • The rationale for this strict segregation is twofold: to prevent dangerous chemical reactions within the waste container and to avoid cross-contaminating large volumes of less hazardous waste, which would dramatically increase disposal costs and complexity. Wastes containing chlorinated solvents often require specialized, high-cost disposal routes like overseas high-temperature incineration.[13]

Waste Segregation Decision Workflow

The following diagram illustrates the critical decision-making process for waste segregation.

G Start Waste Generated in Lab Decision Does the waste contain 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one? Start->Decision Chlorinated_Waste Segregate into dedicated 'Chlorinated Organic Hazardous Waste' container. Decision->Chlorinated_Waste  Yes Non_Chlorinated_Waste Follow disposal protocol for non-chlorinated chemical waste. Decision->Non_Chlorinated_Waste  No End Store for Pickup by EHS Chlorinated_Waste->End Non_Chlorinated_Waste->End

Caption: Waste Segregation Flowchart

Part 3: Approved Disposal Pathways

Disposal of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one and its associated waste must be handled by a licensed environmental management company.

Primary Disposal Method: High-Temperature Incineration

The industry-standard and environmentally preferred method for destroying chlorinated organic compounds is high-temperature incineration.[7]

  • Mechanism: The process involves decomposing the waste at extremely high temperatures (typically 900°C to 1000°C) in the presence of air and steam. This breaks the compound down into simpler, gaseous byproducts like carbon dioxide, nitrogen, and hydrogen halides (e.g., HCl).[7]

  • Pollution Control: The exit gases are passed through a scrubbing system to neutralize the acidic hydrogen halides, preventing their release into the atmosphere.[7]

  • Why it's Required: This method ensures the complete and permanent destruction of the hazardous compound, preventing it from persisting in the environment. Traditional methods like ground burial are obsolete and prohibited for such wastes.[7]

Disposal of Contaminated Materials
  • Solid Waste: Heavily contaminated items like gloves, bench paper, and spill pillows should be double-bagged in clear plastic bags, sealed, labeled as hazardous waste, and placed in a solid waste container for incineration.[11]

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a puncture-proof container, sealed, and labeled as hazardous chemical waste, listing the chemical contaminants.[11]

  • Empty Containers: To be disposed of as non-hazardous waste, an empty container must be triple-rinsed.[9] The rinsate (the liquid from rinsing) must be collected and disposed of as chlorinated hazardous waste. After triple-rinsing and air-drying in a ventilated fume hood, any hazard labels on the container must be defaced before it is placed in the appropriate recycling or trash receptacle.[9][13]

Forbidden Disposal Methods
  • Drain Disposal: It is strictly prohibited to dispose of this chemical, or solutions containing it, down the drain.[11] This can interfere with wastewater treatment processes and lead to environmental contamination.

  • Landfill: Direct burial or landfilling of chlorinated organic residues is an outdated and illegal practice due to the risk of leachate contaminating soil and groundwater.[7]

  • Biohazard Bags: Do not place this chemical waste in biohazard bags. These are typically steam-sterilized and then landfilled, a process that does not destroy chemical hazards.[13]

Summary of Disposal Procedures

ParameterGuidelineRationale & Reference
Chemical Name 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-oneN/A
Hazard Class Hazardous Waste (Chlorinated Organic)Contains a chlorinated heterocyclic ring, posing health and environmental risks.[7][12]
Required PPE Nitrile gloves, safety goggles, lab coatProtects against skin and eye irritation.[3][4]
Primary Disposal High-Temperature IncinerationEnsures complete destruction of the compound and prevents environmental pollution.[7]
Forbidden Disposal Drain disposal, regular trash, landfillPrevents contamination of waterways and soil; these methods do not destroy the hazard.[7][11]

References

  • Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. (n.d.). USC Nanofab Wiki.
  • SAFETY DATA SHEET - 3-Allyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one. (2025, December 25). Fisher Scientific.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago Environmental Health and Safety.
  • SAFETY DATA SHEET - 4-Chloro-5-phenylthieno[2,3-d]pyrimidine. (2025, October 16). Thermo Fisher Scientific.
  • Safety Data Sheet - 5,6-dimethyl-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidin-4-one. (2017, December 1). Key Organics.
  • Procedure for disposing of hazardous waste. (n.d.). Massachusetts Institute of Technology EHS.
  • Safety Data Sheet - (4-Chlorothieno[3,2-d]pyrimidin-7-yl)methanol. (2024, December 19). CymitQuimica.
  • SAFETY DATA SHEET - Thieno[2,3-d]pyrimidin-4(1H)-one. (2019, April 9). TCI Chemicals.
  • thieno(2,3-d)pyrimidin-4(3H)-one - PubChem. (n.d.). National Center for Biotechnology Information.
  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. (2025, August 6). ResearchGate.
  • The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. (n.d.). PMC.
  • Design and synthesis of some new thiophene, thienopyrimidine and thienothiadiazine derivatives of antipyrine as potential antimicrobial agents. (2011, September 15). PubMed.

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Handling

A Researcher's Guide to the Safe Handling of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one: Personal Protective Equipment and Disposal

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. The novel heterocyclic compound, 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, and its d...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a steadfast commitment to safety. The novel heterocyclic compound, 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] While specific toxicological data for this exact molecule is not extensively published, its structure, featuring a chlorinated thienopyrimidine core, necessitates a cautious and well-informed approach to handling. This guide provides a detailed operational plan for the use of Personal Protective Equipment (PPE), safe handling, and disposal, drawing upon established safety protocols for analogous chemical structures.

Hazard Assessment: An Evidence-Based Approach

Given the structure of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, we must anticipate a hazard profile similar to other chlorinated heterocyclic compounds and thienopyrimidine derivatives. Safety Data Sheets (SDS) for related compounds consistently indicate the following potential hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and irritation.[3][4]

  • Serious Eye Irritation: The compound, particularly in powdered form, can cause significant eye irritation upon contact.[3][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory system.[3][5]

  • Acute Oral Toxicity: Some thienopyrimidine derivatives are classified as harmful if swallowed.[6]

Therefore, a comprehensive PPE strategy is not merely a recommendation but an essential protocol to mitigate these risks.[7]

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the primary barrier between the researcher and potential chemical exposure.[8] The following table summarizes the minimum required PPE for handling 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one.

PPE CategorySpecificationStandard ComplianceRationale
Eye and Face Protection Chemical safety goggles or a face shield if there is a significant risk of splashing.OSHA 29 CFR 1910.133, EN166Protects against airborne particles and accidental splashes, preventing serious eye irritation.[9]
Skin and Body Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber) and a flame-resistant lab coat.Nitrile gloves provide adequate protection against incidental contact. A lab coat prevents contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved air-purifying respirator, at a minimum a fit-tested N95 mask. A full face-piece chemical cartridge respirator may be necessary for operations with a high potential for aerosol generation.[10]OSHA 29 CFR 1910.134, EN 149Essential for preventing the inhalation of fine powders or aerosols, which can cause respiratory irritation.[9][11]

Operational Plan: Donning and Doffing of PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.[7] The sequence is designed to minimize the transfer of contaminants from the PPE to the user.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Start_Don Start LabCoat 1. Lab Coat Start_Don->LabCoat Respirator 2. Respirator/Mask LabCoat->Respirator Goggles 3. Goggles/Face Shield Respirator->Goggles Gloves 4. Gloves Goggles->Gloves Handling Chemical Handling Gloves->Handling Gloves_Off 1. Gloves Handling->Gloves_Off Goggles_Off 2. Goggles/Face Shield Gloves_Off->Goggles_Off LabCoat_Off 3. Lab Coat Goggles_Off->LabCoat_Off Respirator_Off 4. Respirator/Mask LabCoat_Off->Respirator_Off End_Doff End Respirator_Off->End_Doff

Caption: Workflow for the correct sequence of donning and doffing PPE.

Handling and Storage Procedures

Engineering Controls: All weighing and handling of solid 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] The work surface should be covered with absorbent, disposable bench paper to contain any minor spills.

Safe Handling Practices:

  • Avoid the formation of dust and aerosols.[9]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][9]

  • Do not eat, drink, or smoke in the laboratory.[8]

  • Ensure a safety shower and eyewash station are readily accessible.

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][12]

Spill and Emergency Procedures

Minor Spill (in a fume hood):

  • Decontaminate the area with an appropriate solvent (e.g., isopropanol, ethanol) and absorbent pads.

  • Collect all contaminated materials in a sealed, labeled hazardous waste container.

  • Wipe the area clean with soap and water.

Personal Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[3] Remove contaminated clothing. If irritation persists, seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Disposal Plan

The disposal of 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one and any contaminated materials must be handled as hazardous waste, in accordance with all local, state, and federal regulations.

Waste Streams:

  • Solid Waste: Collect excess solid compound and any contaminated disposable materials (e.g., gloves, bench paper, weigh boats) in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a labeled, sealed container for chlorinated organic waste. Do not pour down the drain.[12]

Disposal Method: Incineration in a licensed hazardous waste facility is the preferred method for the disposal of chlorinated organic compounds, as it ensures complete destruction.[13] Other methods like catalytic hydrodechlorination may also be applicable for treating liquid waste streams.[14]

By adhering to these safety and logistical protocols, researchers can significantly mitigate the risks associated with handling 5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one, ensuring a safer research environment for all personnel.

References

  • CHEMM. (2026, February 4). Personal Protective Equipment (PPE).
  • ACP. (2019, October 30). Personal protective equipment in your pharmacy.
  • Fisher Scientific. (2025, December 25). Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, October 16). Safety Data Sheet.
  • Sigma-Aldrich. (2025, September 24). Safety Data Sheet.
  • CymitQuimica. (2024, December 19). Safety Data Sheet.
  • TCI Chemicals. (2019, April 9). Safety Data Sheet.
  • Tel Aviv University. Laboratory Safety guidelines and Personal protection equipment (PPE).
  • BenchChem. (2025, December). Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling 3,3'-Thiodipropionitrile.
  • Provista. (2022, August 25). Types of PPE to Wear When Compounding Hazardous Drugs.
  • Google Patents. US6222089B1 - Process for destroying chlorinated aromatic compounds.
  • Semantic Scholar. Disposal of Chlorine-Containing Wastes.
  • RSC Publishing. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews.
  • PubChem. thieno(2,3-d)pyrimidin-4(3H)-one.
  • ResearchGate. (2025, August 5). Synthesis, cytotoxicity and toxicity of thieno[2,3-d]pyrimidine derivatives derived from 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
  • MDPI. (2022, October 26). From Serendipity to Rational Identification of the 5,6,7,8-Tetrahydrobenzo[3][12]thieno[2,3-d]. Retrieved from

  • ResearchGate. (2025, August 6). (PDF) Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration.
  • ACS Publications. Susceptibility of environmentally important heterocycles to chemical disinfection: reactions with aqueous chlorine, chlorine dioxide, and chloramine.
  • MDPI. (2022, July 6). 1,3-Bis(5,6,7,8-tetrahydrobenzo[3][12]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Retrieved from

  • Sigma-Aldrich. 5-(4-Chlorophenyl)thieno[2,3-d]pyrimidine-4(3H)-thione.
  • ResearchGate. (2025, August 6). Synthesis and Cytotoxicity of Some Thieno[2,3-d]pyrimidine Derivatives.
  • SciSpace. (2022, January 18). Thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Derivative Inhibits d-Dopachrome Tautomerase Activity and Suppresses the Proliferation.
  • PMC. Synthesis of Novel Analogs of Thieno[2,3-d] Pyrimidin-4(3H)-ones as Selective Inhibitors of Cancer Cell Growth.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one
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5-Chlorothieno[2,3-d]pyrimidin-4(1H)-one
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